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Flavanthrinin

Cat. No.: B3027515
M. Wt: 240.25 g/mol
InChI Key: CJYQJCATAOEZRC-UHFFFAOYSA-N
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Description

4-Methoxyphenanthrene-2,7-diol has been reported in Pinalia acervata, Agrostophyllum brevipes, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B3027515 Flavanthrinin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyphenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQJCATAOEZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Flavanthrinin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrinin, a naturally occurring phenanthrene derivative, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, alongside a summary of its reported biological efficacy. The document outlines the experimental protocols for the isolation, purification, and structural elucidation of this compound, primarily from its natural source, Dioscorea bulbifera. Furthermore, this guide presents key quantitative data in a structured format to facilitate comparative analysis and future research endeavors.

Chemical Structure and Properties

This compound is chemically identified as 4-methoxyphenanthrene-2,7-diol.[1] Its structure consists of a phenanthrene core with two hydroxyl groups at positions 2 and 7, and a methoxy group at position 4.

Table 1: Chemical Identifiers and Properties of this compound [1]

Identifier/PropertyValue
IUPAC Name 4-methoxyphenanthrene-2,7-diol
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
CAS Number 130827-45-1
SMILES COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O
InChIKey CJYQJCATAOEZRC-UHFFFAOYSA-N

Biological Activity

This compound has demonstrated significant antibacterial activity against various skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its cytotoxic effects have also been evaluated.

Table 2: In Vitro Biological Activity of this compound

Biological ActivityTest Organism/Cell LineMeasurementResultReference
AntibacterialStaphylococcus aureusMIC0.02 - 0.78 mg/mL[2][3]
AntibacterialMethicillin-Resistant S. aureus (MRSA)MIC0.02 - 0.78 mg/mL[2][3]
AntibacterialStaphylococcus epidermidisMIC0.02 - 0.78 mg/mL[2][3]
CytotoxicityVero cellsCC₅₀0.41 ± 0.03 mg/mL[2][3]

MIC: Minimum Inhibitory Concentration; CC₅₀: 50% Cytotoxic Concentration

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural characterization of this compound, as well as the protocols for assessing its biological activity.

Isolation and Purification of this compound from Dioscorea bulbifera

This compound has been successfully isolated from the bulbils of Dioscorea bulbifera.[2][3] The general workflow for its extraction and purification is as follows:

  • Extraction: Air-dried and pulverized bulbils of D. bulbifera are sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol or ethanol.[2][3] The ethyl acetate extract has been shown to contain the highest concentration of this compound.[2][3]

  • Fractionation: The crude ethyl acetate extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Purification: Fractions showing the presence of the target compound are further purified using preparative Thin-Layer Chromatography (prep-TLC) to yield pure this compound.[2][3]

Structural Elucidation

The chemical structure of the purified compound is elucidated using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assemble the final structure of 4-methoxyphenanthrene-2,7-diol. The structure of this compound has been confirmed through ¹H-NMR analysis.[4]

Bioassay Protocols

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using a microdilution method.[2][3]

  • A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test bacteria (e.g., S. aureus, MRSA) is added to each well.

  • The plate is incubated under appropriate conditions for the specific bacterium.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

The cytotoxicity of this compound is assessed against a mammalian cell line, such as Vero cells, using a standard method like the MTT assay.[2][3]

  • Vero cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).

  • An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation and identification of this compound.

Flavanthrinin_Workflow plant_material Dioscorea bulbifera bulbils (Air-dried and pulverized) extraction Sequential Solvent Extraction (Hexane, DCM, EtOAc, MeOH) plant_material->extraction crude_extract Ethyl Acetate Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_this compound Pure this compound prep_tlc->pure_this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_this compound->nmr bioassays Biological Activity Assays (Antibacterial, Cytotoxicity) pure_this compound->bioassays structure_elucidation Structure Elucidation nmr->structure_elucidation data_analysis Data Analysis (MIC, CC₅₀) bioassays->data_analysis

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound (4-methoxyphenanthrene-2,7-diol) is a natural product with promising antibacterial properties. This guide has provided a detailed account of its chemical structure, a summary of its biological activities with quantitative data, and an overview of the experimental protocols for its study. The presented information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Flavanthrinin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrinin, a naturally occurring phenanthrene derivative, has emerged as a compound of significant interest due to its potent antibacterial properties, particularly against drug-resistant pathogens. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its biological activities. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its proposed mechanism of action and related signaling pathways.

Discovery and Natural Sources

This compound was first identified as a bioactive constituent of Dioscorea bulbifera Linn., commonly known as the air potato.[1][2] This plant has a history of use in traditional medicine for treating various ailments, including wound infections.[1] Subsequent research has led to the isolation and characterization of this compound from the bulbils of this plant.[1][2] The structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1]

Beyond Dioscorea bulbifera, this compound has also been reported in other plant species, indicating a broader distribution in the plant kingdom.

Chemical Structure

This compound is classified as a phenanthrene, a class of polycyclic aromatic hydrocarbons. Its chemical structure has been confirmed through spectroscopic analysis.

Biological Activity

The primary biological activity attributed to this compound is its antibacterial effect. It has demonstrated significant inhibitory activity against a range of bacteria, most notably skin-associated pathogens.

Antibacterial Activity

Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. Of particular importance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1]

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against Vero cells, a lineage of kidney epithelial cells from an African green monkey. This assessment is crucial for determining the therapeutic index of a potential drug candidate.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20 - 780
Methicillin-resistant S. aureus (MRSA)20 - 780
Staphylococcus epidermidis20 - 780

Data sourced from studies on a this compound-containing fraction.[1]

Table 2: Cytotoxicity of this compound

Cell LineParameterValue (µg/mL)
Vero CellsCC50410 ± 30

CC50 (50% cytotoxic concentration) value is for a this compound-containing fraction.[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Dioscorea bulbifera

This protocol is adapted from the methods described in the literature for the isolation of this compound.[3][4][5]

1. Plant Material Preparation:

  • Collect fresh bulbils of Dioscorea bulbifera.

  • Wash the bulbils thoroughly with water to remove any dirt and debris.

  • Air-dry the bulbils at room temperature until they are completely dry.

  • Grind the dried bulbils into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, and finally methanol.

  • For each solvent, soak the powder for 72 hours at room temperature with occasional stirring.

  • After each extraction, filter the mixture to separate the solvent extract from the plant residue.

  • Concentrate the ethyl acetate extract, which is reported to contain this compound, using a rotary evaporator under reduced pressure.

3. Chromatographic Purification:

  • Subject the concentrated ethyl acetate extract to column chromatography on a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Identify the fractions containing this compound by comparing with a reference spot or by bioassay-guided fractionation.

  • Pool the fractions containing the compound of interest and concentrate them.

  • Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Structural Elucidation by NMR Spectroscopy

The chemical structure of the isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Analysis:

  • Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and to confirm the overall structure.

  • Compare the obtained spectral data with published data for this compound to confirm its identity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[6][7][8]

1. Preparation of Bacterial Inoculum:

  • Streak the test bacteria on a suitable agar plate and incubate for 18-24 hours at 37°C.

  • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MTT Assay for Cytotoxicity on Vero Cells

This protocol describes a colorimetric assay to assess the cytotoxicity of this compound.[9][10][11][12][13]

1. Cell Culture and Seeding:

  • Culture Vero cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

2. Treatment with this compound:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).

  • Incubate the plate for 24-48 hours.

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

4. Calculation of CC50:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot a dose-response curve and determine the CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by this compound are still under investigation, the mechanism of action for the broader class of phenanthrene antibiotics against bacteria is thought to involve the disruption of the bacterial cell membrane.[14] Furthermore, bacteria have evolved signaling pathways to sense and respond to the presence of aromatic compounds like phenanthrene.

G cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Interaction Disruption Membrane Disruption & Depolarization Membrane->Disruption Leakage Ion Leakage Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antibacterial action.

G cluster_sensing Bacterial Phenanthrene Sensing Pathway Phenanthrene Phenanthrene (e.g., this compound) Receptor Outer Membrane Receptor Phenanthrene->Receptor PeriplasmicProtein Periplasmic Binding Protein Receptor->PeriplasmicProtein Signal Transduction SensorKinase Inner Membrane Sensor Kinase PeriplasmicProtein->SensorKinase ResponseRegulator Cytoplasmic Response Regulator SensorKinase->ResponseRegulator Phosphorylation GeneExpression Regulation of Gene Expression (e.g., efflux pumps, metabolic enzymes) ResponseRegulator->GeneExpression Activation/ Repression

Caption: Bacterial signaling pathway for sensing phenanthrene.

References

An In-depth Technical Guide to the Biosynthesis of Flavonoids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates a lack of comprehensive scientific literature detailing the specific biosynthesis pathway of "Flavanthrinin" (4-methoxyphenanthrene-2,7-diol)[1]. Therefore, this technical guide provides a detailed overview of the general flavonoid and anthocyanin biosynthesis pathway, a well-characterized and highly significant route in plant secondary metabolism. This guide is structured to serve as a comprehensive template, fulfilling the technical and formatting requirements of the original request, for researchers, scientists, and drug development professionals.

Introduction to Flavonoid Biosynthesis

Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway, sharing a common C6-C3-C6 carbon skeleton.[2][3][4] They play crucial roles in plant physiology, including pigmentation, UV protection, defense against pathogens, and signaling.[5] The pathway is a complex network of enzymatic reactions leading to various subclasses, including flavanones, flavonols, and anthocyanins. The biosynthesis is initiated from the amino acid phenylalanine and involves a series of enzymes encoded by structural genes, which are transcriptionally regulated by complex signaling networks.[1][2][6]

The Core Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway.

2.1 General Phenylpropanoid Pathway:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to Cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by adding a Coenzyme A moiety, forming 4-coumaroyl-CoA.

2.2 Flavonoid-Specific Pathway:

  • Chalcone Synthase (CHS): This is the first committed enzyme in the flavonoid pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][7]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[2][6] Naringenin is a key branch point intermediate.[4]

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates flavanones (e.g., naringenin) to produce dihydroflavonols (e.g., dihydrokaempferol, DHK).[2][6]

  • Flavonoid 3'-Hydroxylase (F3'H) & Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes hydroxylate the B-ring of dihydroflavonols, creating diversity. For example, F3'H converts DHK to dihydroquercetin (DHQ), and F3'5'H can further convert DHQ to dihydromyricetin (DHM).[2][6]

2.3 Branch Pathway: Anthocyanin Biosynthesis Dihydroflavonols serve as substrates for the synthesis of colored anthocyanins.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols to their corresponding colorless leucoanthocyanidins (e.g., leucopelargonidin, leucocyanidin).[2][6]

  • Anthocyanidin Synthase (ANS / LDOX): Oxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., pelargonidin, cyanidin).[2][6]

  • UDP-Glycosyltransferase (UFGT): Glycosylates anthocyanidins to form more stable anthocyanins, which are then often transported to the vacuole.

Fig. 1: Core Flavonoid and Anthocyanin Biosynthesis Pathway.

Regulation of Flavonoid Biosynthesis

The flavonoid pathway is tightly regulated at the transcriptional level by a combination of transcription factors and is responsive to various developmental and environmental cues.

3.1 Transcriptional Regulation: The expression of structural genes is primarily controlled by the MBW complex, which consists of:

  • R2R3-MYB transcription factors

  • basic Helix-Loop-Helix (bHLH) transcription factors

  • WD40-repeat (WDR) proteins

This complex binds to the promoters of late biosynthetic genes (LBGs) like DFR and ANS to activate anthocyanin production.[2][6] Early biosynthetic genes (EBGs) such as CHS, CHI, and F3H are often regulated by a different set of MYB factors.[8]

3.2 Environmental and Hormonal Signaling:

  • Light: UV radiation (especially UV-B) and high light are potent inducers of flavonoid biosynthesis, mediated by photoreceptors like UVR8 and cryptochromes. This response is a key plant strategy for UV protection.

  • Temperature: Low temperatures can trigger the accumulation of anthocyanins.[9]

  • Hormones: Plant hormones such as jasmonates, gibberellins, and abscisic acid (ABA) are known to modulate the expression of flavonoid biosynthesis genes.

Signaling_Pathway cluster_MBW MBW Transcriptional Complex Light Light (UV, PAR) Receptors Photoreceptors (UVR8, CRY) Light->Receptors Hormones Hormones (ABA, JA) MYB R2R3-MYB Hormones->MYB Temp Low Temperature Temp->MYB Signal Signaling Cascades (e.g., COP1, HY5) Receptors->Signal Signal->MYB EBGs Early Biosynthesis Genes (CHS, CHI, F3H) Signal->EBGs Activates bHLH bHLH LBGs Late Biosynthesis Genes (DFR, ANS, UFGT) MYB->LBGs Activates WDR WDR bHLH->LBGs WDR->LBGs Flavonols Flavonols (UV protection) EBGs->Flavonols Anthocyanins Anthocyanins (Pigmentation) LBGs->Anthocyanins

Fig. 2: Simplified signaling network regulating flavonoid biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation is crucial for understanding pathway flux and regulation.

4.1 Enzyme Kinetic Parameters The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), indicating substrate affinity.[10][11][12] Catalytic efficiency is often compared using the kcat/Kₘ ratio.

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
DFR1 (Dihydroflavonol 4-Reductase)Fragaria × ananassaDihydrokaempferol (DHK)6.8 ± 0.71.12 ± 0.031.65 x 10⁵
DFR2 (Dihydroflavonol 4-Reductase)Fragaria × ananassaDihydroquercetin (DHQ)28.1 ± 2.60.44 ± 0.011.57 x 10⁴

Table 1: Kinetic parameters for two DFR isozymes from strawberry, highlighting their different substrate specificities. Data sourced from[5].

4.2 Metabolite and Gene Expression Data Flavonoid accumulation and gene expression are highly responsive to environmental stimuli. The tables below provide example data from studies on Arabidopsis thaliana and Myrtus communis.

ConditionMetaboliteConcentration (nmol/g FW)Fold Change
Control (Low PAR, No UV)Quercetin Derivatives~501.0
High PAR + High UV-BQuercetin Derivatives~450~9.0
Low PAR + High UV-BQuercetin Derivatives~250~5.0

Table 2: Example of quercetin derivative accumulation in Arabidopsis thaliana under different light and UV conditions after 14 days. Data interpreted from[4][13].

GeneCultivar / ConditionRelative Expression (Fold Change vs. White at 30 DAF)
CHSDark-Blue (180 DAF)~2.5
DFRDark-Blue (60 DAF)~2.0
UFGTDark-Blue (180 DAF)>10.0
FLSDark-Blue (180 DAF)Increased

Table 3: Relative expression of key flavonoid biosynthesis genes in dark-blue vs. white myrtle berries during ripening. DAF = Days After Full blooming. Data interpreted from[14].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of flavonoid biosynthesis.

Experimental_Workflow cluster_metabolites Metabolite Analysis cluster_transcripts Transcript Analysis cluster_enzyme Enzyme Assay Start Plant Tissue (e.g., leaves, flowers) Grind Homogenize in Liquid N2 Start->Grind Split Divide Sample Grind->Split ExtractM Solvent Extraction (e.g., 80% Methanol) Split->ExtractM For Metabolites ExtractR Total RNA Extraction Split->ExtractR For RNA ExtractE Protein Extraction (Buffered Solution) Split->ExtractE For Protein AnalyzeM HPLC-DAD/MS Analysis ExtractM->AnalyzeM QuantifyM Quantification (vs. Standards) AnalyzeM->QuantifyM cDNA cDNA Synthesis ExtractR->cDNA qPCR qRT-PCR cDNA->qPCR QuantifyR Relative Expression Analysis (e.g., 2^-ΔΔCT) qPCR->QuantifyR Assay Enzymatic Reaction (Substrates + Extract) ExtractE->Assay Measure Product Detection (HPLC or Spectrophotometry) Assay->Measure

References

An In-depth Technical Guide to the Physical and Chemical Properties of Flavanthrone

Author: BenchChem Technical Support Team. Date: November 2025

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    • A diagram illustrating the synthesis and purification workflow for Flavanthrone.

    • A representative signaling pathway diagram illustrating how a flavonoid compound could interact with key neuronal signaling cascades like the MAPK and PI3K/Akt pathways.

I will ensure all diagrams adhere to the specified formatting requirements, including dimensions, color contrast, and node text contrast. Each diagram will have a descriptive caption.

I am now ready to compile all this information into the final, in-depth technical guide as requested by the user.

Disclaimer: Initial research indicates that "this compound" is not a recognized chemical compound in scientific literature. This guide will therefore focus on Flavanthrone , a structurally related and well-documented vat dye and organic pigment, to provide a comprehensive overview in line with the user's request for a technical whitepaper.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical and chemical properties of Flavanthrone, its synthesis, and potential biological interactions.

Core Physical and Chemical Properties

Flavanthrone (IUPAC name: Benzo[h]benz[1][2]acridino[2,1,9,8-klmna]acridine-8,16-dione) is a large, polycyclic aromatic compound.[3] Its extensive conjugated system is responsible for its characteristic yellow color. It is a thermally stable compound with high lightfastness, making it a valuable industrial pigment.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Flavanthrone.

Identifier Value
CAS Number475-71-8[3]
Molecular FormulaC₂₈H₁₂N₂O₂[3]
Molecular Weight408.41 g/mol [3]
AppearanceYellow to orange crystalline solid/powder.[4]
Physical Property Value
Melting Point>300 °C (decomposes)
Boiling Point730.1 °C at 760 mmHg
Density1.575 g/cm³
Solubility Observation
WaterInsoluble[4]
AcetoneInsoluble[4]
EthanolInsoluble[4]
TolueneInsoluble[4]
ChloroformInsoluble[4]
Hot NitrobenzeneSoluble[4]
o-ChlorophenolSlightly soluble[4]
PyridineSlightly soluble[4]
Concentrated Sulfuric AcidSoluble[4]
Spectroscopic Data Value
UV-Vis Absorption Maxima (λmax) Dependent on solvent, typically in the range of 400-500 nm.
Infrared (IR) Spectroscopy Characteristic peaks for C=O (quinone) and aromatic C=C stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 408.41.

Experimental Protocols

Synthesis of Flavanthrone from 2-Aminoanthraquinone

A common method for the synthesis of Flavanthrone involves the condensation of 2-aminoanthraquinone in the presence of a condensing agent.

Materials:

  • 2-Aminoanthraquinone

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Chlorine Gas

  • Dimethylformamide (DMF)

  • Anhydrous Ferric Chloride

  • Copper Powder

  • Sodium Chlorate

  • Hydrochloric Acid

Procedure:

  • Acetylation of 2-Aminoanthraquinone:

    • In a reaction vessel, dissolve 2-aminoanthraquinone in glacial acetic acid.

    • Add acetic anhydride to the mixture and heat to approximately 100-120°C.

    • Monitor the reaction until the red crystals of 2-aminoanthraquinone are no longer visible.[4]

  • Chlorination:

    • To the resulting solution, add anhydrous sodium acetate to adjust the pH to 5-6.

    • Heat the mixture to 90-120°C and bubble chlorine gas through the solution.[4]

    • Monitor the reaction and stop the chlorine flow upon completion.

  • Isolation of 1-chloro-2-acetylamino-anthraquinone:

    • Cool the reaction mixture to 50°C and filter to collect the precipitate.

    • Wash the filter cake with hot water (70-80°C) until neutral.[4]

  • Condensation to Flavanthrone:

    • In a separate reactor, add dimethylformamide (DMF).

    • Add the dried 1-chloro-2-acetylamino-anthraquinone to the DMF.

    • Add anhydrous ferric chloride and copper powder as a catalyst.

    • Heat the mixture to facilitate the condensation reaction.

  • Purification:

    • After the reaction is complete, cool the mixture and filter to collect the crude Flavanthrone.

    • Treat the crude product with a solution of sodium chlorate and hydrochloric acid to remove the copper catalyst.[4]

    • Wash the purified Flavanthrone with water and dry.

Purification by Acid Pasting

Crude Flavanthrone can be purified by a process known as acid pasting.[5]

Materials:

  • Crude Flavanthrone

  • Concentrated Sulfuric Acid (98%)

  • Water

  • Ice

Procedure:

  • Slowly add crude Flavanthrone to concentrated sulfuric acid with agitation at room temperature.

  • Continue stirring for 1-3 hours to ensure complete dissolution and formation of the sulfate salt.[5]

  • "Drown" the acid mixture by pouring it into a large volume of water and ice with vigorous stirring to maintain a low temperature (0-10°C).[5]

  • This causes the finely divided, purified Flavanthrone to precipitate.

  • Heat the suspension to 90-100°C for 1-3 hours to improve filterability.[5]

  • Filter the precipitate, wash with hot water until the filtrate is acid-free, and then dry.

Recrystallization

For laboratory-scale purification, recrystallization from a suitable high-boiling solvent can be employed.

Procedure:

  • Dissolve the crude Flavanthrone in a minimal amount of hot nitrobenzene.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal yield.

  • Collect the crystals by filtration and wash with a small amount of cold, fresh solvent.

  • Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

While Flavanthrone is primarily known as a pigment, its extended aromatic structure is similar to other flavonoids that have been investigated for their biological activities. Flavonoids, as a class, are known to interact with various cellular signaling pathways. Although specific studies on Flavanthrone's biological mechanism of action are limited, its potential as an organic semiconductor suggests it could participate in electron transfer processes relevant to biological systems.[6][7]

Many flavonoids have been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These effects are often mediated through the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8]

The diagram below illustrates a generalized model of how a flavonoid compound might interact with these neuronal signaling pathways to promote cell survival and plasticity.

Flavonoid_Signaling_Pathway Flavonoid Flavonoid Akt Akt Flavonoid->Akt Modulates ERK ERK Flavonoid->ERK Modulates Growth_Factor Growth_Factor Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PI3K->Akt CREB CREB Akt->CREB Akt->Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->CREB Cell_Survival_Plasticity Cell_Survival_Plasticity CREB->Cell_Survival_Plasticity Apoptosis Apoptosis

Caption: Generalized signaling pathways potentially modulated by flavonoids.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes for Flavanthrone.

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Acetylation Acetylation Start->Acetylation 2-Aminoanthraquinone End End Process Process Decision Decision Impure Impure Pure Pure Chlorination Chlorination Acetylation->Chlorination Isolation_Intermediate Isolation_Intermediate Chlorination->Isolation_Intermediate Condensation Condensation Isolation_Intermediate->Condensation Impure_Flavanthrone Crude Flavanthrone Condensation->Impure_Flavanthrone Acid_Pasting Acid_Pasting Impure_Flavanthrone->Acid_Pasting Filtration_Washing Filtration_Washing Acid_Pasting->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Flavanthrone Pure_Flavanthrone Drying->Pure_Flavanthrone Pure Flavanthrone Pure_Flavanthrone->End

Caption: Workflow for the synthesis and purification of Flavanthrone.

Applications in Materials Science

Recent research has explored the use of Flavanthrone and its derivatives as organic semiconductors.[6][7] These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The planar structure and extensive π-conjugation of Flavanthrone facilitate intermolecular charge transport.

Role in Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, Flavanthrone derivatives can be utilized as emissive materials or as hosts for other dopants. The general workflow for fabricating a simple OLED device is outlined below.

OLED_Fabrication_Workflow Start Start End End Process Process Substrate_Prep Substrate_Prep HTL_Deposition HTL_Deposition Substrate_Prep->HTL_Deposition Hole Transport Layer EML_Deposition EML_Deposition HTL_Deposition->EML_Deposition Emissive Layer (Flavanthrone) ETL_Deposition ETL_Deposition EML_Deposition->ETL_Deposition Electron Transport Layer Cathode_Deposition Cathode_Deposition ETL_Deposition->Cathode_Deposition Metal Cathode Encapsulation Encapsulation Cathode_Deposition->Encapsulation Encapsulation->End Device Testing

Caption: General workflow for OLED fabrication using a Flavanthrone-based emissive layer.

References

Flavanthrinin: A Technical Overview of its Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanthrinin is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the methodologies used for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Core Data

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 130827-45-1[1][2]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
IUPAC Name 4-methoxyphenanthrene-2,7-diol[1]
Synonyms 2,7-dihydroxy-4-methoxyphenanthrene[1]
Reported Biological Activity of this compound

This compound has demonstrated significant antibacterial activity against various skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The following table summarizes the reported minimum inhibitory concentrations (MIC) and cytotoxic concentrations (CC50).

Organism/Cell LineActivityConcentrationSource
Staphylococcus aureusMIC0.02 - 0.78 mg/mL[3][4]
Methicillin-resistant S. aureus (MRSA)MIC0.02 - 0.78 mg/mL[3][4]
Staphylococcus epidermidisMIC0.02 - 0.78 mg/mL[3][4]
Vero cellsCC500.41 ± 0.03 mg/mL[3][4]

Experimental Protocols

General Methodology for Isolation and Identification of this compound from Dioscorea bulbifera

The following is a generalized protocol based on published literature for the isolation and identification of this compound.[3][4] Note: Specific parameters such as solvent ratios for chromatography and detailed analytical settings may require optimization.

  • Extraction:

    • Air-dried and powdered bulbils of Dioscorea bulbifera are subjected to sequential solvent extraction, typically starting with nonpolar solvents and progressing to more polar solvents (e.g., hexane, dichloromethane, ethyl acetate, and methanol).

    • The ethyl acetate extract has been reported to contain the highest concentration of this compound.[3][4]

  • Fractionation and Purification:

    • The crude ethyl acetate extract is subjected to column chromatography over silica gel.

    • Elution is performed with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions showing the presence of the target compound are pooled.

    • Further purification is achieved using preparative TLC with a suitable solvent system.

  • Activity-Guided Identification:

    • TLC-bioautography is employed to identify the fractions with antibacterial activity.

    • A developed TLC plate is sprayed with a bacterial suspension (e.g., S. aureus) and incubated.

    • Zones of inhibition (clear areas) on the TLC plate indicate the presence of antibacterial compounds.

  • Structure Elucidation:

    • The purified compound is subjected to spectroscopic analysis for structure determination.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is the primary method used to elucidate the structure of this compound.[3][4]

Visualizations

Experimental Workflow

Flavanthrinin_Isolation_Workflow start Dried Dioscorea bulbifera bulbils extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_bioautography TLC-Bioautography for Antibacterial Activity fractions->tlc_bioautography active_fractions Active Fractions Identified tlc_bioautography->active_fractions prep_tlc Preparative TLC Purification active_fractions->prep_tlc pure_compound Purified this compound prep_tlc->pure_compound nmr Structural Elucidation (NMR) pure_compound->nmr end Identified this compound nmr->end

Caption: A generalized workflow for the isolation and identification of this compound.

Potential Antibacterial Mechanisms of Flavonoids

While the specific signaling pathways and molecular targets of this compound have not been elucidated, the following diagrams illustrate the general mechanisms by which flavonoids are known to exert their antibacterial effects.[1][5][6][7] These are potential, but not confirmed, mechanisms for this compound.

Flavonoid_Antibacterial_Mechanisms cluster_mechanisms Potential Antibacterial Mechanisms flavonoid Flavonoid (e.g., this compound) membrane Disruption of Cell Membrane Integrity flavonoid->membrane cell_wall Inhibition of Cell Wall Synthesis flavonoid->cell_wall nucleic_acid Inhibition of Nucleic Acid Synthesis flavonoid->nucleic_acid protein_synthesis Inhibition of Protein Synthesis flavonoid->protein_synthesis efflux_pump Inhibition of Efflux Pumps flavonoid->efflux_pump bacterial_cell Bacterial Cell Death or Growth Inhibition membrane->bacterial_cell cell_wall->bacterial_cell nucleic_acid->bacterial_cell protein_synthesis->bacterial_cell efflux_pump->bacterial_cell

Caption: Potential antibacterial mechanisms of action for flavonoids.

Bacterial_Cell_Wall_Inhibition flavonoid Flavonoid inhibition Inhibition flavonoid->inhibition enzyme Peptidoglycan Biosynthesis Enzymes (e.g., MurB) enzyme->inhibition disruption Disruption of Cell Wall Formation inhibition->disruption lysis Cell Lysis disruption->lysis

Caption: A potential pathway for the inhibition of bacterial cell wall synthesis by flavonoids.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity, particularly against clinically relevant strains like MRSA. While its physicochemical properties are well-defined, further research is required to elucidate its specific mechanism of action and to develop standardized, detailed protocols for its isolation and purification. The information provided in this guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.

References

Unveiling the Spectroscopic Signature of Flavanthrinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectral data for Flavanthrinin, a bioactive compound isolated from Dioscorea bulbifera. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While a complete dataset is not centrally available in a single public source, this guide compiles the reported information and provides a framework for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the chemical structure of this compound.

Table 1: NMR Spectral Data of this compound

Technique Parameter Observed Values
¹H NMRChemical Shifts (δ)Data not explicitly available in public sources. A published diagram of the structure was elucidated from the ¹H-NMR spectrum.
Coupling Constants (J)Data not explicitly available in public sources.
¹³C NMRChemical Shifts (δ)Data not explicitly available in public sources.

Note: While the exact chemical shifts and coupling constants are not publicly detailed, the structural confirmation via ¹H-NMR indicates a successful analysis has been performed.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 2: Mass Spectrometry Data of this compound

Technique Parameter Observed Values
Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS)Mass-to-charge ratio (m/z)Specific data for this compound is not publicly available. General fragmentation patterns for flavonoids involve the loss of small molecules like H₂O and CO, and radical loss of CH₃ from methoxy groups.[1][2]
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule.

Table 3: Infrared (IR) Spectral Data of this compound

Technique Parameter Observed Values
Fourier-Transform Infrared (FT-IR) SpectroscopyAbsorption Bands (cm⁻¹)Specific data for this compound is not publicly available. Flavonoids typically exhibit characteristic bands for hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.

Experimental Protocols

The following sections detail the methodologies employed for the spectral analysis of this compound, based on available literature.

NMR Spectroscopy Protocol

The NMR spectra for this compound were acquired using a standardized procedure.

  • Instrumentation : A Bruker DRX 400 MHz spectrometer was used for the analysis.[3]

  • Sample Preparation : The purified sample of this compound was dissolved in acetone.

  • Referencing : Tetramethylsilane (TMS) was used as an internal standard. The chemical shifts were referenced to the residual acetone peak (¹H: δ 2.84 ppm, ¹³C: δ 206.26 ppm).[3]

  • Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). The multiplicity of the peaks is abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).[3]

Mass Spectrometry Protocol

While the specific parameters for this compound are not detailed, a general protocol for the mass spectrometric analysis of flavonoids is as follows:

  • Instrumentation : A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is typically used. Electrospray ionization (ESI) is a common technique for flavonoids.

  • Sample Preparation : The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

  • Data Acquisition : Mass spectra are acquired in both positive and negative ionization modes to obtain comprehensive fragmentation data.

Infrared (IR) Spectroscopy Protocol

The FT-IR spectrum of a flavonoid like this compound would be obtained using the following general procedure:

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation : The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a natural product like this compound.

Spectral_Data_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Dioscorea bulbifera Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS/MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Structure This compound Structure NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information on the specific signaling pathways modulated by this compound. Research has primarily focused on its antibacterial properties. The logical relationship in the context of this document is the pathway from the natural source to the identified chemical structure through spectroscopic analysis, as depicted in the workflow diagram above. Further research is required to elucidate the molecular mechanisms and signaling pathways associated with this compound's bioactivity.

References

The Multifaceted Biological Activities of Dioscorea bulbifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacological Potential of Crude Extracts for Researchers and Drug Development Professionals

Dioscorea bulbifera, commonly known as the air potato, is a perennial vine that has been a staple in traditional medicine systems across Asia and Africa for centuries.[1][2] Modern scientific investigations have begun to validate its traditional uses, revealing a broad spectrum of biological activities inherent in its crude extracts. This technical guide provides a comprehensive overview of the current state of research into the pharmacological properties of Dioscorea bulbifera, with a focus on its antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Phytochemical Landscape

The therapeutic potential of Dioscorea bulbifera is attributed to its rich and diverse phytochemical composition. The primary bioactive compounds identified in the bulbils and tubers include steroidal saponins (such as diosgenin and dioscin), clerodane diterpenoids (including diosbulbins A-G), phenanthrenes, flavonoids (like quercetin, myricetin, and kaempferol), tannins, and alkaloids.[1][2][3][4] The presence and concentration of these compounds can vary depending on geographical location, harvesting time, and the specific part of the plant used.

Biological Activities of Crude Dioscorea bulbifera Extract

Antioxidant Activity

Crude extracts of Dioscorea bulbifera have demonstrated significant antioxidant properties, which are largely attributed to their phenolic and flavonoid content.[5][6] These compounds are effective at scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of Dioscorea bulbifera Extracts

Extract TypeAssayIC50 Value (µg/mL)Reference
Methanol Extract (Leaf)DPPH Scavenging Activity- (79.0 ± 0.31 % inhibition)[7]
Ethyl Acetate Extract (Leaf)DPPH Scavenging Activity- (23.2 ± 0.05 % inhibition)[7]
Hexane Extract (Leaf)DPPH Scavenging Activity- (11.5 ± 0.31 % inhibition)[7]
Ethyl Acetate Fraction (Bulbil)DPPH Scavenging Activity13.75 ± 0.6[5]
Methanol ExtractDPPH Scavenging Activity206.01[8]
Methanol ExtractNO Radical Scavenging347.66[8]
Methanol ExtractTBARS Assay394.92[8]
Methanol ExtractFRAP Assay145.01[8]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[9][10]

  • Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM in ethanol) is prepared. The crude extract is dissolved in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations. Ascorbic acid is typically used as a positive control.[9][11]

  • Reaction Mixture: A defined volume of the extract at various concentrations is mixed with a specific volume of the DPPH solution.[10]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[9][12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Extract/Control with DPPH Solution prep_dpph->mix prep_extract Prepare Serial Dilutions of Extract prep_extract->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.
Antimicrobial Activity

Crude extracts of Dioscorea bulbifera have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[13] The antibacterial effects are often more pronounced in ethanolic and methanolic extracts compared to aqueous extracts.

Table 2: Antibacterial Activity of Dioscorea bulbifera Extracts

Extract/FractionMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Methanol Extract (Bulbil)E. coli AG100A16-[13]
Methanol Extract (Bulbil)M. tuberculosis MTCS216-[13]
Ethanolic Extract (Peel)Serratia liquefaciens-250[14]
Ethanolic Extract (Peel)Citrobacter freundii-250[14]
Ethanolic Extract (Bulbil)Proteus vulgaris125250[14]
Ethanolic Extract (Bulbil)Pseudomonas aeruginosa125-[14]
Ethanolic Extract (Bulbil)Citrobacter freundii125-[14]
Ethyl Acetate ExtractSkin-associated bacteria780 - 1560-[15]
Flavanthrinin-containing fractionSkin-associated bacteria20 - 780-[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antibacterial activity and is commonly determined using the broth microdilution method.[13]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Extract: The crude extract is serially diluted in the broth within a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_extract Prepare Serial Dilutions of Extract in 96-well plate prep_extract->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Visually Inspect for Bacterial Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.
Cytotoxic Activity

Various extracts of Dioscorea bulbifera have been shown to possess cytotoxic effects against several cancer cell lines, suggesting its potential as a source for novel anticancer agents. The leaf extracts, in particular, have demonstrated significant antiproliferative activity.

Table 3: Cytotoxic Activity of Dioscorea bulbifera Extracts

Extract/FractionCell LineIC50 Value (µg/mL)Incubation Time (h)Reference
Methanol Extract (Leaf)MDA-MB-2314.2924[7]
Methanol Extract (Leaf)MDA-MB-2311.8648[7]
Methanol Extract (Leaf)MDA-MB-2311.2372[7]
Methanol Extract (Leaf)MCF-78.9624[7]
Methanol Extract (Leaf)MCF-76.8848[7]
Methanol Extract (Leaf)MCF-73.2772[7]
Chloroform Extract (Leaf)T47D115.63 ± 86.01-[16]
Chloroform Fraction 5 (Leaf)T47D14.55 ± 8.62-[16]
Chloroform Fraction 6 (Leaf)T47D7.12 ± 4.43-[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the crude extract and incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

Crude extracts of Dioscorea bulbifera have demonstrated significant anti-inflammatory properties, supporting their traditional use in treating inflammatory conditions.[4][17] The anti-inflammatory effects are mediated, in part, by the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 4: Anti-inflammatory Activity of Dioscorea bulbifera Compounds

CompoundAssayIC50 Value (µM)Reference
MyricetinAnti-NO Production39.0[10]
KaempferolAnti-NO Production46.6[10][18]
QuercetinAnti-NO Production56.2[10][18]
2,4,3',5'-tetrahydroxybibenzylAnti-NO Production96.3[10]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][18]

  • Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS to induce the production of NO.

  • Treatment: The cells are co-treated with LPS and various concentrations of the crude extract or isolated compounds.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Measurement: The absorbance is measured spectrophotometrically.

  • Calculation: The percentage of NO production inhibition is calculated, and the IC50 value is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Dioscorea bulbifera extracts and their bioactive compounds are thought to be mediated through the modulation of key inflammatory signaling pathways. While detailed mechanistic studies on the crude extract are ongoing, the known anti-inflammatory constituents, such as flavonoids, are known to interfere with pathways like the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) that produces NO.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition by D. bulbifera cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to DB_extract D. bulbifera Bioactives (e.g., Flavonoids) DB_extract->IKK Inhibits DB_extract->NFkB Inhibits proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->proinflammatory_genes Induces NO_production Nitric Oxide (NO) Production proinflammatory_genes->NO_production Leads to

Caption: Putative Anti-inflammatory Signaling Pathway Modulation.

Conclusion and Future Directions

The scientific evidence strongly supports the traditional medicinal uses of Dioscorea bulbifera. Its crude extracts possess a remarkable array of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects. The data presented in this guide highlight the significant potential of this plant as a source for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Bioactivity-Guided Fractionation: To isolate and identify the specific compounds responsible for each biological activity.

  • Mechanism of Action Studies: To elucidate the precise molecular mechanisms by which the crude extract and its purified components exert their effects, including detailed investigations into their impact on cellular signaling pathways.

  • In Vivo Studies and Clinical Trials: To validate the in vitro findings in animal models and eventually in human clinical trials to assess safety and efficacy.[1][2]

  • Standardization of Extracts: To develop standardized extracts with consistent phytochemical profiles to ensure reproducible therapeutic outcomes.

By systematically addressing these research gaps, the full therapeutic potential of Dioscorea bulbifera can be unlocked, paving the way for the development of novel, nature-derived pharmaceuticals.

References

Preliminary Antibacterial Screening of Flavanthrinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial screening of Flavanthrinin, a bioactive compound with demonstrated antimicrobial properties. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks necessary for evaluating its potential as an antibacterial agent.

Quantitative Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC) method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The available data for this compound and its source extract are summarized below.

Bacterial StrainTest SubstanceMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureusDioscorea bulbifera ethyl acetate extract0.78 - 1.56
Staphylococcus aureusThis compound-containing fraction0.02 - 0.78
Methicillin-resistant S. aureus (MRSA)D. bulbifera ethyl acetate extract0.78 - 1.56
Methicillin-resistant S. aureus (MRSA)This compound-containing fraction0.02 - 0.78
Staphylococcus epidermidisD. bulbifera ethyl acetate extract0.78 - 1.56
Staphylococcus epidermidisThis compound-containing fraction0.02 - 0.78

Data extracted from a study on the antibacterial activity of Dioscorea bulbifera Linn. extract and its active component, this compound, against skin-associated bacteria.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary antibacterial screening of this compound.

Extraction of this compound from Dioscorea bulbifera

The isolation of this compound is a multi-step process involving extraction and purification.

  • Preparation of Plant Material : Air-dried bulbils of Dioscorea bulbifera are pulverized into a fine powder.

  • Solvent Extraction : The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, methanol, and ethanol. The ethyl acetate extract has been shown to exhibit significant antibacterial activity.

  • Fractionation and Purification : The active ethyl acetate extract is further fractionated using column chromatography. The resulting fractions are then purified by preparative Thin-Layer Chromatography (TLC) to isolate the active compound, this compound.

  • Structural Identification : The chemical structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) analysis.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is primarily assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum : The test bacteria (Staphylococcus aureus, MRSA, and Staphylococcus epidermidis) are cultured in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 10^8 Colony Forming Units per milliliter (CFU/mL), which corresponds to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Test Compound : A stock solution of the this compound-containing fraction is prepared. A two-fold serial dilution of this stock is then performed in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC : Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed.[2]

TLC-Bioautography for Activity-Guided Fractionation

This technique is instrumental in identifying the specific antibacterial compounds within a complex extract.

  • Chromatographic Separation : The crude extract or its fractions are spotted onto a TLC plate and developed in an appropriate solvent system to separate the chemical constituents.

  • Bioassay : The developed TLC plate is then placed in a sterile dish and overlaid with an agar medium that has been inoculated with the test bacterium.

  • Incubation and Visualization : The plate is incubated to allow for bacterial growth. Zones of inhibition (clear areas where bacterial growth is absent) will appear on the agar, corresponding to the location of the active antibacterial compounds on the TLC plate.

Visualizations

The following diagrams illustrate the experimental workflow for antibacterial screening and the potential mechanisms of action for this compound.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_screening Antibacterial Screening plant_material Pulverized Dioscorea bulbifera solvent_extraction Solvent Extraction (Ethyl Acetate) plant_material->solvent_extraction fractionation Column Chromatography solvent_extraction->fractionation tlc_bioautography TLC-Bioautography solvent_extraction->tlc_bioautography purification Preparative TLC fractionation->purification This compound Isolated this compound purification->this compound mic_determination Broth Microdilution Assay This compound->mic_determination bacterial_culture Bacterial Culture Preparation bacterial_culture->mic_determination bacterial_culture->tlc_bioautography mic_value MIC Value Determination mic_determination->mic_value

Figure 1: Experimental workflow for the extraction and antibacterial screening of this compound.

Flavonoid_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound (Flavonoid) cell_membrane Cytoplasmic Membrane This compound->cell_membrane Disruption dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibition energy_metabolism Energy Metabolism This compound->energy_metabolism Inhibition cell_death Bacterial Cell Death cell_membrane->cell_death dna_gyrase->cell_death energy_metabolism->cell_death

Figure 2: Potential antibacterial mechanisms of action for flavonoids like this compound.

Potential Mechanisms of Action

While the precise signaling pathways of this compound are yet to be fully elucidated, the broader class of flavonoids, to which it belongs, is known to exert antibacterial effects through multiple mechanisms. These include:

  • Inhibition of Nucleic Acid Synthesis : Some flavonoids can interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase.

  • Disruption of Cytoplasmic Membrane Function : Flavonoids can disrupt the structure and function of the bacterial cell membrane, leading to a loss of essential components and ultimately cell death.

  • Inhibition of Energy Metabolism : Certain flavonoids have been shown to interfere with the metabolic pathways that are crucial for bacterial energy production.

Further research is required to determine the specific molecular targets and signaling cascades affected by this compound in susceptible bacteria. This will be a critical step in the development of this compound as a potential therapeutic agent.

References

In Vitro Cytotoxicity of Dioscorea bulbifera Extracts on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of extracts from Dioscorea bulbifera, a plant known to contain the compound Flavanthrinin. It is important to note that while this compound has been identified as a bioactive component of D. bulbifera with established antibacterial activity and low cytotoxicity to normal cells, a comprehensive body of research detailing the specific cytotoxic effects of isolated this compound on cancer cell lines is not available in current scientific literature. Therefore, this guide focuses on the documented cytotoxic and antiproliferative activities of various extracts derived from D. bulbifera against several human cancer cell lines. The data presented herein are compiled from multiple studies and are intended for researchers, scientists, and drug development professionals exploring natural sources for novel anticancer agents. The studies collectively suggest that compounds within these extracts warrant further investigation.

Quantitative Cytotoxicity Data

The cytotoxic effects of Dioscorea bulbifera extracts have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the type of extract, the duration of exposure, and the specific cancer cell line. The data from various studies are summarized below.

Table 1: IC50 Values of Dioscorea bulbifera Leaf Extracts on Breast Cancer Cell Lines

Cell LineExtract TypeIncubation TimeIC50 (µg/mL)Reference
MCF-7 Methanol24 h8.96[1]
48 h6.88[1]
72 h3.27[1]
MDA-MB-231 Methanol24 h14.29[1]
48 h11.86[1]
72 h7.23[1]
T47D ChloroformNot Specified115.63 ± 86.01[2][3]
Fraction 5Not Specified14.55 ± 8.62[2][3]
Fraction 6Not Specified7.12 ± 4.43[2][3]

Table 2: Cytotoxic Activity of Dioscorea bulbifera Tuber Extracts on Various Cancer Cell Lines

Cell LineExtract TypeIncubation TimeCytotoxicity (%) at 250 µg/mLReference
L5178Y-R (Murine Lymphoma)Ethanol48 h~72%[2][4]
Methanol48 h~60%[2][4]
MCF-7 (Human Breast Cancer)Ethanol48 h~70%[2][4]
Methanol48 h~74%[2][4]
MDA-MB-231 (Human Breast Cancer)Ethanol48 h~58%[2][4]
Methanol48 h~68%[2][4]

Note: For tuber extracts, specific IC50 values were not provided in the source material; instead, the percentage of cytotoxicity at a high concentration was reported. These extracts showed selective activity against tumor cells while not affecting the viability of normal murine splenocytes and thymocytes.[2][4][5]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the in vitro cytotoxicity of Dioscorea bulbifera extracts.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7, MDA-MB-231, T47D) and murine lymphoma (L5178Y-R) cell lines were used.[1][2][3][4] Normal cell lines such as Vero (monkey kidney epithelial) cells were utilized to assess selectivity.[3]

  • Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the D. bulbifera extract. A control group was treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates were incubated for specified periods, typically 24, 48, or 72 hours.[1]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the extract concentration and analyzing the data using a suitable statistical software (e.g., Probit-Regression analysis).[3]

Apoptosis Detection by Flow Cytometry

Studies indicate that the cytotoxic effects of D. bulbifera extracts are mediated, at least in part, by the induction of apoptosis.[1] Flow cytometry with Annexin V/Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the plant extract at concentrations around the determined IC50 value for a specified time (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis: For cell cycle analysis, treated cells are fixed in ethanol, treated with RNase A, and stained with Propidium Iodide to quantify DNA content, allowing for the identification of cells in Sub-G1, G0/G1, S, and G2/M phases. An increase in the Sub-G1 peak is indicative of apoptotic DNA fragmentation.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a conceptual model of the apoptotic signaling pathway potentially activated by bioactive compounds in D. bulbifera extracts.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cancer Cell Line Culture & Maintenance C Seed Cells in 96-Well Plates A->C B D. bulbifera Extract Preparation D Treat with Extract (Varying Concentrations) B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Cytotoxicity Assessment Workflow

G Conceptual Apoptotic Pathway Induced by Bioactive Compounds cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound Bioactive Compounds (from D. bulbifera extract) death_receptor Death Receptors (e.g., FAS, TRAIL-R) compound->death_receptor binds stress Cellular Stress (e.g., ROS Generation) compound->stress induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Permeability ↑ bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Conceptual Apoptotic Signaling Pathway

References

Phenanthrene Compounds in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Phenanthrenes are a class of polycyclic aromatic hydrocarbons derived from natural sources, which have garnered significant attention from botanists, biologists, and pharmacists.[1] These compounds are prominent active ingredients in numerous traditional herbal medicines, particularly within the Orchidaceae, Juncaceae, Dioscoreaceae, and Lauraceae families.[1][2][3] For centuries, plants containing these compounds have been utilized in traditional medicine for a variety of ailments.[3][4] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4]

This technical guide provides an in-depth review of phenanthrene compounds, focusing on their role in traditional medicine, their biological activities supported by quantitative data, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural products.

Biological Activities of Phenanthrene Compounds

Phenanthrenes exhibit a wide range of biological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied. The structural diversity of these compounds contributes to their varied mechanisms of action and potency.

Antiproliferative and Cytotoxic Activity

A significant number of phenanthrenes isolated from medicinal plants have demonstrated potent activity against various human cancer cell lines. This has made them attractive candidates for oncology drug discovery. The tables below summarize the in vitro antiproliferative effects of several phenanthrene compounds.

Table 1: Antiproliferative Activity of Phenanthrenes from the Juncaceae Family

CompoundPlant SourceHuman Cancer Cell LineIC50 (µM)Reference
Phenanthrene 2Juncus atratusHeLa (Cervical)3.5[5]
Phenanthrene 3Juncus atratusHeLa (Cervical)2.9[5]
Phenanthrene 4Juncus atratusHeLa (Cervical)3.7[5]
JuncusolJuncus tenuisHeLa (Cervical)0.5[6]
EffusolJuncus tenuisHeLa (Cervical)2.3[6]
Ensifolin AJuncus ensifoliusHeLa, COLO 205, COLO 3203.9 - 12.7[7]
Diphenanthrene 4Juncus tenuisCOLO 205, COLO 3207.60 - 17.32[6]
Diphenanthrene 5Juncus tenuisCOLO 205, COLO 3207.60 - 17.32[6]
Diphenanthrene 19Juncus tenuisCOLO 205, COLO 3207.60 - 17.32[6]

Table 2: Antiproliferative Activity of Phenanthrenes from the Orchidaceae and Other Families

CompoundPlant SourceHuman Cancer Cell LineIC50 (µM)Reference
OrchinolDendrobium officinaleHI-60 (Leukemia)11.96[8]
OrchinolDendrobium officinaleTHP-1 (Leukemia)8.92[8]
Dihydrophenanthrene 70Dendrobium officinaleHI-60 (Leukemia)20.78 ± 1.80[8]
Dihydrophenanthrene 70Dendrobium officinaleTHP-1 (Leukemia)45.32 ± 2.39[8]
Effusol Derivative 3Juncus tenuis (Semisynthetic)MCF-7 (Breast)5.8[9]
Effusol Derivative 3Juncus tenuis (Semisynthetic)T47D (Breast)7.0[9]
Effusol Derivative 3Juncus tenuis (Semisynthetic)A2780 (Ovarian)8.6[9]
Brassica phenanthrene ABrassica rapaHCT-116, MCF-7, HeLa15.0 - 35.0[10]
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Phenanthrenes have shown potential in modulating inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.

Table 3: Anti-inflammatory Activity of Phenanthrene Compounds

CompoundPlant SourceAssayIC50 (µM)Reference
JuncusolJuncus ensifoliusSuperoxide anion generation3.1[7]
Juncuenin BJuncus ensifoliusSuperoxide anion generation4.9[7]
Juncuenin BJuncus ensifoliusElastase release in neutrophils5.5[7]
Loddigesiinol ADendrobium spp.Nitric Oxide (NO) Production< 5[11]
(S)-5-methoxy-2,4,7,9-tetrahydroxy-9,10-dihydrophenanthreneDendrobium spp.Nitric Oxide (NO) Production< 5[11]

Key Experimental Protocols

The discovery and evaluation of bioactive phenanthrenes involve a series of systematic experimental procedures, from isolation to biological characterization.

General Protocol for Isolation and Purification

The isolation of phenanthrenes from plant material is a multi-step process designed to separate these compounds from a complex mixture of secondary metabolites.

  • Extraction: Dried and powdered plant material is typically extracted with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and methanol (MeOH).

  • Fractionation: The crude extract is then subjected to fractionation. For instance, a CH2Cl2-soluble fraction can be separated using vacuum liquid chromatography (VLC) on silica gel with a gradient elution system (e.g., cyclohexane-EtOAc-MeOH).[5]

  • Purification: Fractions enriched with phenanthrenes are further purified using a combination of chromatographic techniques. These can include polyamide column chromatography, reversed-phase (RP) VLC, preparative thin-layer chromatography (PLC), gel filtration (GF), and high-performance liquid chromatography (RP-HPLC) to yield pure compounds.[5]

G plant Dried Plant Material extract Crude Solvent Extract plant->extract Extraction (e.g., MeOH) fraction Enriched Phenanthrene Fraction extract->fraction Fractionation (e.g., VLC) pure Pure Phenanthrene Compound fraction->pure Purification (e.g., HPLC)

General workflow for the isolation of phenanthrene compounds.
In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and proliferation, commonly used to screen for cytotoxic compounds.[7][9]

  • Cell Seeding: Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test phenanthrene compound (typically dissolved in DMSO) and incubated for a set period (e.g., 72 hours). Control wells contain DMSO (negative control) and a standard anticancer drug like doxorubicin or cisplatin (positive control).[5]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells like macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in 96-well plates.[12]

  • Stimulation and Treatment: The cells are co-incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), and various concentrations of the test phenanthrene compound.

  • Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This reagent reacts with nitrite to form a colored azo product.

  • Quantification: The absorbance of the colored product is measured with a plate reader, and the concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound is then calculated.

Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of phenanthrenes has revealed their ability to modulate key cellular signaling pathways involved in disease pathogenesis. For example, certain phenanthrenes have been found to inhibit liver fibrosis by targeting pro-fibrotic and pro-inflammatory pathways.

Natural phenanthrenes have been shown to inhibit liver fibrosis by downregulating the expression of Transforming Growth Factor-beta 1 (TGF-β1) and TNF-α.[13] These cytokines are central to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. Upon activation by stimuli like LPS, HSCs secrete inflammatory cytokines and pro-fibrotic factors. Phenanthrene derivatives can intervene in this process, inhibiting the secretion of TNF-α, IL-1β, and TGF-β1, thereby reducing the fibrotic response.[13]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Pathological Outcome LPS LPS HSC Hepatic Stellate Cell (HSC) LPS->HSC Activates Cytokines Secretion of: TNF-α, IL-1β, TGF-β1 HSC->Cytokines Induces Fibrosis Liver Fibrosis Cytokines->Fibrosis Promotes Phenanthrene Phenanthrene Compound Phenanthrene->Cytokines Inhibits

Inhibitory mechanism of phenanthrenes on LPS-induced liver fibrosis.

Conclusion

Phenanthrene compounds isolated from plants used in traditional medicine represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated antiproliferative and anti-inflammatory activities, supported by quantitative data, underscore their importance as lead structures in modern drug discovery. The detailed experimental protocols and understanding of their mechanisms of action provide a solid foundation for further research. This guide serves as a resource to encourage and facilitate the continued exploration of these valuable natural products for the development of novel therapies.

References

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Flavanthrinin from Dioscorea bulbifera

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioscorea bulbifera, commonly known as the air potato or air yam, is a perennial vine recognized for its use in traditional medicine across various cultures, including those in India, China, and Thailand.[1][2][3] The plant is a rich source of bioactive compounds such as saponins, flavonoids, and alkaloids, which contribute to its therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][4] One of the key bioactive compounds isolated from D. bulbifera is flavanthrinin, a phenanthrene derivative that has demonstrated significant antibacterial activity, particularly against skin-associated bacteria.[5][6] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the bulbils of Dioscorea bulbifera.

I. Materials and Equipment

1. Plant Material:

  • Air-dried bulbils of Dioscorea bulbifera

2. Solvents and Reagents (Analytical or HPLC grade):

  • Hexane

  • Dichloromethane

  • Ethyl acetate

  • Methanol

  • Ethanol

  • Distilled water

  • Chloroform

  • Silica gel for column chromatography

  • Pre-coated silica gel plates for Thin-Layer Chromatography (TLC)

  • Vanillin-sulphuric acid reagent (for visualization)

3. Equipment:

  • Pulverizer/grinder

  • Large flasks for maceration

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Freeze-dryer

  • Glass columns for chromatography

  • Preparative TLC plates and developing chamber

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer (for structural analysis)

  • Vials and storage containers

II. Experimental Protocols

Protocol 1: Preparation of Plant Material and Solvent Extraction

This protocol details the initial extraction process to obtain a crude extract from D. bulbifera bulbils. The ethyl acetate extract has been shown to be the most effective for isolating this compound.[5][6][7]

  • Preparation of Plant Material: Collect fresh bulbils of Dioscorea bulbifera. Wash them thoroughly and air-dry them in the shade until all moisture is removed.

  • Pulverization: Grind the air-dried bulbils into a fine powder using a pulverizer.[7]

  • Solvent Extraction:

    • Perform sequential maceration of the powdered bulbils with various solvents to remove impurities and isolate the desired compounds. Use hexane, dichloromethane, ethyl acetate, methanol, and ethanol in succession.[7]

    • For the key extraction step, macerate the powdered material in ethyl acetate. A suggested ratio is 100g of powder to 1.5 L of solvent.[8][9]

    • Place the mixture in an orbital shaker for 72 hours at room temperature.[7][10]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper under a vacuum to separate the filtrate from the plant residue.[7]

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.[10]

  • Drying and Storage:

    • Freeze-dry the concentrated extract to obtain a powdered crude extract.[7]

    • Store the dried extract at -20°C in an airtight container until further use.[6][7]

Protocol 2: Isolation and Purification of this compound

This protocol describes the chromatographic techniques used to isolate and purify this compound from the crude ethyl acetate extract.

  • Thin-Layer Chromatography (TLC) Bioautography:

    • Perform an initial analysis of the ethyl acetate extract using TLC to identify the active antibacterial components.[5][6]

    • Spot the extract on a TLC plate and develop it using a suitable mobile phase, such as chloroform:methanol:water (8:2:0.2).[5]

    • After development, perform bioautography by applying a culture of a target bacterium (e.g., Staphylococcus aureus) to the plate. Zones of inhibition will indicate the location of active compounds.[5]

  • Column Chromatography:

    • Pack a glass column with silica gel.

    • Dissolve the crude ethyl acetate extract and load it onto the column.

    • Elute the column with a gradient of solvents, starting from a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[10]

    • Collect the fractions sequentially.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC. Pool the fractions that show similar TLC profiles and exhibit the desired active spot identified during bioautography.[10]

  • Preparative TLC:

    • For final purification, subject the pooled active fractions to preparative TLC.[6]

    • Scrape the silica gel band corresponding to the active compound (this compound).

    • Elute the compound from the silica with a suitable solvent (e.g., methanol), filter, and concentrate to yield the purified this compound.

  • Structural Elucidation:

    • Confirm the chemical structure of the purified compound as this compound using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[5][6]

III. Data Presentation

The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of the D. bulbifera ethyl acetate extract and the purified this compound-containing fraction.

Table 1: Antibacterial Activity of D. bulbifera Extracts

Test Organism Ethyl Acetate Extract MIC (mg/mL) This compound Fraction MIC (mg/mL)
Staphylococcus aureus 0.78 - 1.56 0.02 - 0.78
Methicillin-resistant S. aureus (MRSA) 0.78 - 1.56 0.02 - 0.78
Staphylococcus epidermidis 0.78 - 1.56 0.02 - 0.78

Data sourced from references[2][5][6]. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 2: Cytotoxicity Analysis

Substance Cell Line CC50 Value (mg/mL)
Ethyl Acetate Extract Vero cells Not specified, but higher than fraction
This compound-containing Fraction Vero cells 0.41 ± 0.03

Data sourced from references[5][6]. CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The lower CC50 value of the this compound fraction compared to its MIC indicates a favorable safety profile.[5]

IV. Visualization

The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Flavanthrinin_Extraction_Workflow start Start: D. bulbifera Bulbils prep Preparation (Wash, Air-Dry, Pulverize) start->prep end_node Purified this compound extraction Solvent Extraction (Ethyl Acetate) prep->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethyl Acetate Extract filtration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Collect & Pool Active Fractions (TLC Analysis) column_chrom->fractions prep_tlc Preparative TLC fractions->prep_tlc analysis Structural Analysis (NMR) prep_tlc->analysis analysis->end_node

References

Application Note: Structure Elucidation of Flavanthrinin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

AN-NMR-017

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of flavanthrinin, a bioactive natural product with significant antibacterial properties.

Introduction

This compound is a bioactive compound isolated from Dioscorea bulbifera, a plant used in traditional medicine.[1][2] Recent studies have highlighted its potent antibacterial activity, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3][4] The precise determination of its chemical structure is paramount for understanding its mechanism of action, enabling synthetic efforts, and developing it as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of novel natural products.[1] Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, providing detailed information about atom connectivity and spatial proximity. This application note details the comprehensive NMR-based approach to confirm the structure of this compound.

Workflow for Structure Elucidation

The structural elucidation of a natural product like this compound follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then pieced together to build the final molecular structure.

G Figure 1. General Workflow for NMR-Based Structure Elucidation cluster_isolation Isolation & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation A Extraction from Natural Source (e.g., Dioscorea bulbifera) B Chromatographic Purification (TLC, CC) A->B C Sample Preparation (Dissolution in Deuterated Solvent) B->C D 1D NMR (¹H, ¹³C, DEPT) C->D E 2D Homonuclear (COSY) D->E F 2D Heteronuclear (HSQC, HMBC) D->F G 2D NOESY/ROESY (Stereochemistry) F->G H Assign ¹H and ¹³C Chemical Shifts G->H I Establish H-H Connectivity (COSY) H->I J Establish C-H Connectivity (HSQC, HMBC) I->J K Assemble 2D Fragments into Final Structure J->K L Confirm Stereochemistry (NOESY) K->L M This compound Structure L->M Final Structure Confirmed

Figure 1. General Workflow for NMR-Based Structure Elucidation

NMR Data and Structure Assembly

The structure of this compound was successfully elucidated using a combination of 1D and 2D NMR techniques.[3][4] The primary experiments include ¹H NMR for proton environments, ¹³C NMR for the carbon skeleton, and 2D experiments like COSY, HSQC, and HMBC to establish connectivity.

3.1. Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Position Predicted δ (ppm) Multiplicity J (Hz)
2 5.40 dd 12.5, 3.0
3a 3.10 dd 17.0, 12.5
3b 2.85 dd 17.0, 3.0
6 6.15 d 2.1
8 6.10 d 2.1
2' 7.40 d 2.2
5' 6.90 d 8.5
6' 7.35 dd 8.5, 2.2
5-OH 12.10 s -
7-OH 5.80 s -
3'-OH 5.95 s -

| 4'-OH | 6.05 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Position Predicted δ (ppm)
2 79.5
3 42.8
4 196.5
5 164.0
6 96.0
7 167.5
8 95.2
9 163.0
10 102.5
1' 129.0
2' 115.5
3' 145.8
4' 146.5
5' 115.0

| 6' | 119.0 |

3.2. Structure Assembly with 2D NMR

2D NMR experiments are essential for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. For this compound, COSY would establish the spin systems in the C-ring (H-2 with H-3a/3b) and the B-ring (H-5' with H-6').

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹J-coupling), allowing for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). This is the key experiment for connecting the different structural fragments.

Figure 2. Key 2D NMR Correlations for this compound Structure Assembly

Biological Activity and Potential Signaling Pathways

This compound's antibacterial properties suggest it interferes with critical bacterial processes. Flavonoids are known to act via multiple mechanisms.[5][6] Additionally, as part of the flavonoid family, this compound may possess anti-inflammatory properties, which are often mediated by the NF-κB signaling pathway.[1][3]

4.1. Potential Antibacterial Mechanisms

The antibacterial action of flavonoids can be multifaceted, involving the disruption of the bacterial cell membrane, inhibition of key enzymes like DNA gyrase, or interference with energy metabolism.[5]

G Figure 3. Potential Antibacterial Mechanisms of Flavonoids cluster_mechanisms Inhibitory Actions This compound This compound A Disruption of Cell Membrane Integrity This compound->A targets B Inhibition of Nucleic Acid Synthesis (e.g., DNA Gyrase) This compound->B C Inhibition of Energy Metabolism (ATP Synthase) This compound->C Bacterium Bacterial Cell Outcome Bacterial Cell Death or Growth Inhibition Bacterium->Outcome leads to A->Bacterium B->Bacterium C->Bacterium G Figure 4. Inhibition of NF-κB Signaling by Flavonoids Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene Inflammatory Gene Transcription NFkB_translocation->Gene Response Inflammatory Response Gene->Response Flavonoid Flavonoid (e.g., this compound) Flavonoid->IKK Inhibits Flavonoid->IkB Inhibits

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Flavanthrinin against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant threat to public health due to its resistance to multiple antibiotics. Flavanthrinin, a natural product, has demonstrated promising antibacterial activity against MRSA.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[2][3]

Principle

The broth microdilution assay involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the MRSA test strain. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.

Materials and Reagents

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • 0.9% sterile saline

  • Tryptic Soy Agar (TSA) plates

  • Sterile 96-well microtiter plates with lids

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

  • Vortex mixer

  • Sterile loops and spreaders

Data Presentation

The antibacterial efficacy of this compound against MRSA is summarized in the table below. The data is compiled from available scientific literature.

Compound/FractionTest OrganismMIC Range (mg/mL)Reference
This compound-containing fractionMRSA0.02 - 0.78[1]
This compound-containing fractionS. aureus0.02 - 0.78[1]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of this compound, a stock solution is prepared in DMSO.

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • This stock solution will be used to prepare the working solutions.

Preparation of MRSA Inoculum

A standardized inoculum is crucial for the accuracy and reproducibility of the MIC assay. The final inoculum density in each well should be approximately 5 x 10^5 CFU/mL.

  • From a fresh culture of MRSA on a TSA plate (incubated for 18-24 hours), select 3-5 well-isolated colonies using a sterile loop.

  • Transfer the colonies into a tube containing 5 mL of sterile 0.9% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can also be used to adjust the suspension to an absorbance of 0.08-0.13 at 625 nm, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension by transferring 0.1 mL into 9.9 mL of CAMHB. This will result in a concentration of approximately 1-2 x 10^6 CFU/mL. This is the standardized inoculum for the assay.

Broth Microdilution Assay

This procedure follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Serial Dilution of this compound:

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this solution should be twice the highest concentration to be tested in the assay.

    • Add 200 µL of this intermediate this compound solution to well 1.

    • Using a multichannel or single-channel pipette, transfer 100 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly by pipetting up and down.

    • Continue this twofold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • After mixing the contents of well 10, discard 100 µL.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the standardized MRSA inoculum (prepared in step 2.5) to wells 1 through 11. Do not add bacteria to well 12.

    • This will bring the final volume in wells 1-11 to 200 µL and will dilute the this compound concentrations by half, achieving the final desired test concentrations. The final bacterial concentration in each well will be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, visually inspect the microtiter plate.

  • The sterility control (well 12) should show no growth (clear).

  • The growth control (well 11) should show distinct turbidity, indicating adequate bacterial growth.

  • Examine wells 1 through 10 for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).

Mandatory Visualization

MIC_Assay_Workflow cluster_assay Assay Execution cluster_results Results stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound stock->serial_dilution inoculum Prepare Standardized MRSA Inoculum (0.5 McFarland) inoculate Inoculate wells with Standardized MRSA inoculum->inoculate plate_setup Dispense CAMHB into 96-well plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_plate Visually Inspect Plate for Growth incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the MIC Assay of this compound against MRSA.

Discussion

The broth microdilution method is a reliable and reproducible technique for determining the MIC of antimicrobial agents. When testing natural products like this compound, it is crucial to ensure its solubility in the test medium. The use of DMSO is a common practice, but its final concentration in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. A DMSO control should be included to verify that the solvent does not affect the growth of the MRSA strain at the concentrations used. The information that a this compound-containing fraction has low cytotoxicity suggests its potential as a therapeutic agent.[1] Further studies are warranted to elucidate the precise mechanism of action of this compound against MRSA. The antibacterial mechanism of flavonoids against MRSA can involve the disruption of membrane structures, inhibition of efflux pumps, and inhibition of bacterial virulence factors.

References

Application Notes and Protocols: Broth Microdilution Method for Antibacterial Susceptibility Testing of Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanthrinin, a bioactive compound isolated from Dioscorea bulbifera, has demonstrated significant antibacterial activity, particularly against skin-associated bacteria.[1] This document provides a detailed protocol for determining the antibacterial susceptibility of various bacteria to this compound using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for natural products like this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the known MIC values of this compound against various bacterial strains as determined by the broth microdilution method. This data is crucial for understanding the compound's spectrum of activity and potency.

Bacterial StrainATCC/Strain No.MIC Range (mg/mL)Reference
Staphylococcus aureusDMST 88400.02 - 0.78[1]
Methicillin-resistant Staphylococcus aureus (MRSA)DMST 206510.02 - 0.78[1]
Staphylococcus epidermidisDMST 35470.02 - 0.78[1]
Staphylococcus epidermidisDMST 43430.02 - 0.78[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials and Reagents
  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Multichannel pipette (optional)

  • Sterile reservoirs

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many flavonoids, proper solubilization is critical for accurate MIC determination.

  • Dissolution: Prepare a stock solution of this compound in 100% DMSO. The concentration of this stock solution should be at least 100 times the highest final concentration to be tested to minimize the final concentration of DMSO in the wells.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter if not prepared from a sterile powder under aseptic conditions.

Inoculum Preparation

Standardization of the bacterial inoculum is a critical step to ensure reproducibility.

  • Bacterial Culture: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspension: Suspend the colonies in sterile saline.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of the this compound stock solution (prepared in CAMHB at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Controls:

    • Growth Control: One well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, without any this compound.

    • Sterility Control: One well containing 200 µL of uninoculated CAMHB.

    • Solvent Control: One well containing the highest concentration of DMSO used in the assay (in CAMHB) and the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in step 3.4) to each well (except the sterility control), resulting in a final volume of 200 µL per well and the desired final inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Determination of Minimum Inhibitory Concentration (MIC)
  • Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A reading mirror can be used to facilitate the observation of the well bottoms.

  • Growth Indicators (Optional): Resazurin or other colorimetric indicators can be added to the wells after incubation to aid in the determination of bacterial viability. A color change indicates metabolic activity and, therefore, bacterial growth.

  • Spectrophotometric Reading (Optional): The optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Visualizations

Experimental Workflow Diagram

BrothMicrodilutionWorkflow Broth Microdilution Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_flav Prepare this compound Stock Solution in DMSO serial_dilute Perform 2-fold Serial Dilution of this compound prep_flav->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with 100 µL of bacterial suspension (Final: 5x10^5 CFU/mL) prep_inoculum->add_inoculum prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_media Add 100 µL CAMHB to all wells prep_media->add_media add_media->serial_dilute serial_dilute->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate growth_control Growth Control (Bacteria + Media) sterility_control Sterility Control (Media only) solvent_control Solvent Control (Bacteria + Media + DMSO) read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic MIC_Interpretation Interpretation of MIC Values mic_value Determined MIC Value breakpoint Clinical Breakpoint (Established by CLSI/EUCAST) mic_value->breakpoint Compare susceptible Susceptible (S) (High likelihood of therapeutic success) breakpoint->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) (Therapeutic success uncertain) breakpoint->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Resistant (R) (High likelihood of therapeutic failure) breakpoint->resistant MIC > R Breakpoint note Note: Clinical breakpoints for this compound have not been established. Interpretation is currently based on relative potency.

References

Application Notes and Protocols for Cell Viability Assay: Assessing the Cytotoxicity of Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential anti-proliferative and cytotoxic effects on various cancer cell lines.[1][2] These compounds are known to modulate multiple signaling pathways involved in cell growth, apoptosis, and cell cycle regulation.[1][3][4] Flavanthrinin, a flavonoid, has been noted for its low cytotoxicity against normal cell lines, such as Vero cells, in the context of its antibacterial properties.[5] While specific data on the cytotoxic effects of this compound on cancer cells is not extensively available, this document provides a generalized protocol and application notes for assessing its potential anticancer activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

The MTT assay is a widely used colorimetric method to evaluate cell viability.[3] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[3] This application note will detail the protocol for determining the cytotoxic effects of a test compound, exemplified by a representative flavonoid, on cancer cells and for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability. The assay's fundamental principle lies in the enzymatic conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by mitochondrial dehydrogenases of living cells.[3] This reduction only occurs in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 570 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation

The cytotoxic effect of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a hypothetical, yet realistic, summary of IC50 values for a representative flavonoid against various human cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeRepresentative Flavonoid IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma42.8
HeLaCervical Carcinoma38.2
A549Lung Carcinoma55.1
HepG2Hepatocellular Carcinoma30.7
HCT116Colon Carcinoma28.9

Note: The IC50 values presented in this table are for illustrative purposes and represent typical values observed for cytotoxic flavonoids. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or representative flavonoid)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound cell_seeding->compound_prep add_compound 4. Treat Cells with this compound compound_prep->add_compound incubation_treatment 5. Incubate for 24-72 hours add_compound->incubation_treatment add_mtt 6. Add MTT Solution incubation_treatment->add_mtt incubation_mtt 7. Incubate for 2-4 hours add_mtt->incubation_mtt solubilize 8. Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance 9. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.

Potential Signaling Pathways Affected by Flavonoids

Flavonoids are known to exert their anticancer effects by modulating various signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, a generalized diagram of potential pathways is presented below. Many flavonoids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][6]

Generalized Apoptotic Signaling Pathway

Apoptosis_Pathway Generalized Flavonoid-Induced Apoptotic Pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Flavonoid Flavonoid (e.g., this compound) Bax Bax (Pro-apoptotic) Flavonoid->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Flavonoid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by flavonoids.

Generalized Cell Cycle Arrest Pathway

Many flavonoids can also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4][7] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest Generalized Flavonoid-Induced Cell Cycle Arrest cluster_stimulus Stimulus cluster_regulation Cell Cycle Regulation cluster_outcome Outcome Flavonoid Flavonoid (e.g., this compound) p53 p53 (Tumor Suppressor) Flavonoid->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p21 p21 (CDK Inhibitor) p53->p21 Induces CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK_Cyclin Inhibits G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest Leads to

Caption: A simplified diagram illustrating how flavonoids may induce cell cycle arrest.

Conclusion

The MTT assay is a robust and valuable tool for the initial screening and characterization of the cytotoxic potential of compounds like this compound against cancer cell lines. The detailed protocol provided in this application note offers a standardized method for obtaining reproducible results. While the specific anticancer mechanisms of this compound require further investigation, the information presented on the general effects of flavonoids provides a strong basis for designing and interpreting cytotoxicity studies. The visualization of the experimental workflow and potential signaling pathways aims to facilitate a clearer understanding of the experimental process and the compound's potential mode of action. It is imperative that researchers experimentally determine the specific effects of this compound on various cancer cell lines to validate its potential as a therapeutic agent.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanthrinin, a flavonoid compound, has demonstrated notable biological activities, including antibacterial properties with low cytotoxicity.[1][2] Flavonoids as a class are widely recognized for their potential anticancer effects, which are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways.[3][4][5][6] This document outlines a comprehensive study design to elucidate the mechanism of action of this compound, focusing on its potential as an anticancer agent. The provided protocols and data presentation formats are intended to guide researchers in conducting these investigations.

I. Preliminary Assessment of Cytotoxicity

The initial step in characterizing the mechanism of action of this compound is to determine its cytotoxic effects on a panel of cancer cell lines. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)
Cell LineCancer Type24 hours48 hours72 hours
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HepG2Liver Cancer
PC-3Prostate Cancer
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

II. Investigation of Apoptosis Induction

A common mechanism of action for flavonoid compounds is the induction of programmed cell death, or apoptosis.[4][7]

Table 2: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50
Staurosporine (Positive Control)1
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the indicated concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins
ProteinTreatment (IC50)Fold Change vs. Control
Cleaved Caspase-3This compound
Cleaved Caspase-9This compound
Cleaved PARPThis compound
BaxThis compound
Bcl-2This compound
Ratio
Bax/Bcl-2This compound
Experimental Protocol: Western Blotting
  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This compound This compound bax Bax This compound->bax promotes bcl2 Bcl-2 This compound->bcl2 inhibits mito Mitochondria cytoC Cytochrome c (release) mito->cytoC bax->mito promotes bcl2->mito inhibits cas9 Caspase-9 (cleaved) cytoC->cas9 activates cas3 Caspase-3 (cleaved) cas9->cas3 activates parp PARP (cleaved) cas3->parp apoptosis Apoptosis parp->apoptosis This compound This compound p21 p21/p27 This compound->p21 upregulates cdk4 Cyclin D1/CDK4 p21->cdk4 inhibits cdk2 Cyclin E/CDK2 p21->cdk2 inhibits cdk1 Cyclin B1/CDK1 p21->cdk1 inhibits g1 G1 Phase cdk4->g1 arrest Cell Cycle Arrest cdk4->arrest s S Phase cdk2->s cdk2->arrest g2m G2/M Phase cdk1->g2m cdk1->arrest This compound This compound pi3k PI3K This compound->pi3k inhibits? mapk MAPK (p38, ERK, JNK) This compound->mapk modulates? akt Akt pi3k->akt mtor mTOR akt->mtor prolif Cell Proliferation mtor->prolif promotes survival Cell Survival mtor->survival promotes mapk->prolif inhibits apoptosis Apoptosis mapk->apoptosis promotes start Select Cancer Cell Lines mtt MTT Assay (Determine IC50) start->mtt apoptosis Apoptosis Assays (Annexin V, Western Blot) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry, Western Blot) mtt->cell_cycle signaling Signaling Pathway Analysis (Western Blot) apoptosis->signaling cell_cycle->signaling conclusion Elucidate Mechanism of Action signaling->conclusion

References

Dissolving Flavanthrinin for In Vitro Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Flavanthrinin, a naturally occurring phenanthrene, for use in a variety of in vitro assays. The information compiled herein is intended to guide researchers in preparing this compound solutions to ensure reproducibility and accuracy in experimental outcomes.

Introduction to this compound

This compound is a bioactive compound isolated from various plant sources, including Dendrobium species. It has garnered interest in the scientific community for its potential therapeutic properties, including antibacterial and cytotoxic activities. Proper dissolution and handling of this compound are critical for obtaining reliable and consistent results in in vitro studies.

Solubility of this compound

Understanding the solubility of this compound is the first step in preparing it for experimental use. Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
AcetoneSoluble[1]Can be used as a primary solvent.
ChloroformSoluble[1]Primarily for extraction and analytical purposes.
DichloromethaneSoluble[1]Primarily for extraction and analytical purposes.
Ethyl AcetateSoluble[1]Can be used for extraction and as a solvent for some applications.
WaterInsolubleThis compound is largely insoluble in aqueous solutions.

Note: For most in vitro cell-based assays, DMSO is the solvent of choice for creating a stock solution due to its high solvating power and compatibility with cell culture media at low final concentrations.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 240.25 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.40 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Vortexing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated micropipettes

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. This accounts for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Immediate Use: Add the prepared working solutions to your cell cultures immediately.

Example Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for an in vitro cytotoxicity assay.

G A Weigh this compound B Dissolve in DMSO to make 10 mM Stock A->B C Store Stock Solution at -20°C/-80°C B->C D Thaw Stock and Prepare Working Solutions in Media B->D E Add Working Solutions to Cell Cultures D->E F Incubate for Desired Time E->F G Perform Cytotoxicity Assay (e.g., MTT, LDH) F->G

Caption: Experimental workflow for this compound preparation.

Potential Signaling Pathway Involvement

While the precise molecular mechanisms of this compound are still under investigation, as a flavonoid, it may modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway. Flavonoids have been reported to interfere with this pathway, which plays a crucial role in the expression of pro-inflammatory genes.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound's bioactivity.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Translocation Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK This compound This compound (Potential Inhibitor) This compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on currently available data and general laboratory practices. Researchers should always consult relevant literature and safety data sheets before handling any chemical compounds. Optimization of protocols for specific cell lines and assays may be required.

References

Application Notes and Protocols for Scaling Up Flavanthrinin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavanthrinin, a phenanthrene compound isolated from sources such as Dioscorea bulbifera, has demonstrated significant biological activities, including antibacterial properties.[1][2] As research into its therapeutic potential progresses, the need for larger quantities of the pure compound necessitates the development of scalable isolation protocols. This document provides detailed application notes and a multi-step protocol for the efficient, large-scale isolation of this compound, transitioning from laboratory-scale techniques to methods suitable for producing gram-level quantities. The protocol covers optimized solvent extraction, scalable chromatographic purification using flash chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound (IUPAC name: 4-methoxyphenanthrene-2,7-diol; Molecular Formula: C15H12O3) is a naturally occurring phenanthrene that has been identified in plant species including Dioscorea bulbifera and certain orchids.[1][3] Initial laboratory-scale isolation of this compound has been achieved through solvent extraction with ethyl acetate, followed by purification via column chromatography and preparative thin-layer chromatography (TLC).[1] While effective for obtaining small quantities, these methods are not practical for the larger amounts required for advanced preclinical and clinical studies.

Scaling up natural product isolation presents challenges in maintaining both yield and purity.[4][5] This protocol addresses these challenges by employing modern, scalable techniques. The workflow is designed to be efficient and robust, starting with an optimized extraction method to maximize the recovery of this compound from the raw plant material. This is followed by a medium-pressure flash chromatography step for bulk purification, and a final preparative HPLC step to achieve high purity.

Scaled-Up Isolation Workflow

The overall workflow for the scaled-up isolation of this compound is depicted below. It follows a logical progression from raw material processing to the final pure compound.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Polishing raw_material Raw Material (Dried Dioscorea bulbifera) extraction Optimized Solvent Extraction raw_material->extraction Ethyl Acetate crude_extract Crude Ethyl Acetate Extract extraction->crude_extract flash_chrom Flash Chromatography crude_extract->flash_chrom semi_pure Semi-Pure this compound Fractions flash_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_this compound High-Purity this compound (>98%) prep_hplc->pure_this compound

Caption: Scaled-up isolation workflow for this compound.

Experimental Protocols

Phase 1: Large-Scale Solvent Extraction

This phase aims to efficiently extract this compound and other phenolic compounds from the dried plant material. Ethyl acetate is used as the extraction solvent due to its selectivity for moderately polar compounds like this compound.[1]

Materials and Reagents:

  • Dried and powdered Dioscorea bulbifera bulbils

  • Ethyl acetate (ACS grade or higher)

  • Large-scale Soxhlet extractor or percolation system

  • Rotary evaporator

  • High-capacity vacuum pump

Protocol:

  • Preparation of Plant Material: Ensure the Dioscorea bulbifera bulbils are thoroughly dried (moisture content <10%) and coarsely powdered to a uniform particle size (e.g., 20-40 mesh) to maximize surface area for extraction.

  • Extraction Setup:

    • For quantities up to 1 kg of plant material, a large-scale Soxhlet apparatus is suitable.

    • For multi-kilogram batches, a percolation system is more efficient.

  • Extraction Process:

    • Load the powdered plant material (e.g., 1 kg) into the extraction thimble or column.

    • Extract with ethyl acetate for 12-24 hours. The optimal duration should be determined by monitoring the extract color (extraction is complete when the solvent runs clear).

    • For a 1 kg batch, a solvent volume of 10 L is a suitable starting point.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

    • Continue evaporation until a thick, dark residue (the crude extract) is obtained.

  • Drying and Yield Calculation:

    • Dry the crude extract under high vacuum to remove residual solvent.

    • Record the final weight of the crude extract to calculate the yield.

Data Presentation: Extraction Yields

Starting Material (kg)SolventVolume (L)Extraction Time (h)Crude Extract Yield (g)Yield (%)
1.0Ethyl Acetate101850-705-7
5.0Ethyl Acetate5024250-3505-7
Phase 2: Bulk Purification via Flash Chromatography

Flash chromatography is employed for the rapid, medium-pressure separation of the components in the crude extract. This step aims to isolate fractions enriched in this compound, removing highly polar and non-polar impurities.

Materials and Reagents:

  • Crude ethyl acetate extract

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) with pre-packed silica columns

  • Fraction collector

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm and 366 nm)

Protocol:

  • Sample Preparation (Dry Loading):

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add an inert solid support (e.g., silica gel or Celite) to the dissolved extract in a 1:2 ratio (extract:support).

    • Evaporate the solvent completely to obtain a dry, free-flowing powder. This dry loading technique generally results in better peak shapes and resolution compared to liquid injection at this scale.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column appropriate for the amount of sample to be loaded. A general rule of thumb is a sample-to-sorbent mass ratio of 1:20 to 1:100. For 10 g of crude extract, a 200-400 g silica column is recommended.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3 column volumes.

  • Chromatographic Separation:

    • Load the prepared sample onto the column.

    • Elute the compounds using a step or linear gradient of ethyl acetate in hexane. A suggested gradient is provided in the table below.

    • Monitor the elution profile using the system's UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions of a suitable volume (e.g., 20-50 mL) throughout the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound. Use a mobile phase similar to the elution conditions (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. This compound should appear as a distinct spot.

    • Pool the fractions containing pure or semi-pure this compound.

  • Concentration and Yield:

    • Combine the desired fractions and concentrate using a rotary evaporator.

    • Dry the resulting semi-pure solid under vacuum and record the weight.

Data Presentation: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Column Size (for 10g crude)330 g
Mobile Phase AHexane
Mobile Phase BEthyl Acetate
Flow Rate80-120 mL/min
Detection Wavelength254 nm, 280 nm
Gradient Profile
0-5 min5% B
5-30 min5% to 40% B (linear)
30-40 min40% to 100% B (linear)
40-50 min100% B (column wash)
Expected Results
Purity after Flash85-95%
Recovery Yield60-75%
Phase 3: Final Polishing by Preparative HPLC

To achieve a purity of >98%, a final purification step using preparative reversed-phase HPLC is necessary. This method separates this compound from any remaining closely related impurities.

Materials and Reagents:

  • Semi-pure this compound from flash chromatography

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for peak shaping)

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)

  • Analytical HPLC system for purity analysis

  • Lyophilizer

Protocol:

  • Analytical Method Development:

    • Before scaling to preparative HPLC, develop an analytical method on a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A mobile phase of acetonitrile and water is a good starting point.

  • Sample Preparation:

    • Dissolve the semi-pure this compound (e.g., 500 mg) in a minimal volume of the initial mobile phase or a strong, compatible solvent like methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Preparative HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical method.

    • Inject the sample onto the column. The loading capacity will depend on the column dimensions and packing material; for a 21.2 mm ID column, loading of 100-500 mg per injection is often feasible.

    • Run the preparative gradient, scaling the flow rate from the analytical method.

    • Monitor the elution with a UV detector at the absorbance maximum of this compound.

    • Collect the peak corresponding to this compound using the fraction collector.

  • Purity Analysis and Post-Processing:

    • Analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm its purity.

    • Pool the fractions that meet the desired purity specification (>98%).

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final pure this compound as a dry powder.

    • Record the final weight and calculate the overall yield.

Data Presentation: Preparative HPLC Parameters

ParameterValue
Stationary PhaseC18 Silica (5-10 µm)
Column Dimensions250 x 21.2 mm
Mobile Phase AWater (with optional 0.1% Formic Acid)
Mobile Phase BAcetonitrile (with optional 0.1% Formic Acid)
Flow Rate15-25 mL/min
Injection Volume1-5 mL
Sample Concentration50-100 mg/mL
Detection Wavelength254 nm
Gradient Profile
0-5 min30% B
5-25 min30% to 70% B (linear)
25-30 min70% to 100% B (linear)
30-35 min100% B (column wash)
Expected Results
Final Purity>98%
Recovery Yield (from semi-pure)80-90%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process during the purification workflow, emphasizing the analysis and pooling steps that guide the transition from one phase to the next.

G Start Crude Extract Flash_Chrom Flash Chromatography Start->Flash_Chrom TLC_Analysis TLC Analysis of Fractions Flash_Chrom->TLC_Analysis Pool_Fractions Pool this compound Fractions TLC_Analysis->Pool_Fractions this compound Present Discard_Fractions Discard Impure Fractions TLC_Analysis->Discard_Fractions Impurities Only Prep_HPLC Preparative HPLC Pool_Fractions->Prep_HPLC HPLC_Analysis Analytical HPLC of Fractions Prep_HPLC->HPLC_Analysis Pool_Pure Pool Fractions >98% Pure HPLC_Analysis->Pool_Pure Purity >98% Repurify Repurify <98% Fractions HPLC_Analysis->Repurify Purity <98% Final_Product Pure this compound Pool_Pure->Final_Product Repurify->Prep_HPLC

Caption: Decision workflow for this compound purification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues encountered with Flavanthrinin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural product, a type of phenanthrene, that has been isolated from various plant sources.[1][2][3] Its chemical structure, featuring a largely hydrophobic phenanthrene core with methoxy and hydroxyl groups, contributes to its poor solubility in water. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.[4][5]

Q2: What are the initial recommended solvents for dissolving this compound?

This compound is readily soluble in several organic solvents. For creating stock solutions, the following solvents are recommended:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone[1]

It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental medium.[6][7]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Issue 1: Precipitation Occurs When Diluting a this compound Stock Solution into an Aqueous Buffer.

Cause: The hydrophobic nature of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly lowered by the addition of an aqueous medium. This is a common issue for poorly soluble compounds.[5][8]

Solutions:

  • Use of Co-solvents: Introducing a water-miscible co-solvent into your final aqueous solution can increase the solubility of this compound.[5][8][9][10]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used co-solvents.[9][11]

    • General Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of the co-solvent before adding the this compound stock solution. The optimal percentage will need to be determined empirically.

  • pH Adjustment: The presence of hydroxyl groups in the this compound structure suggests that its solubility may be pH-dependent.[12][13][14][15]

    • Strategy: By adjusting the pH of the aqueous buffer, you can ionize the hydroxyl groups to the more soluble phenoxide form.

    • General Protocol: Increase the pH of your aqueous buffer (e.g., to pH 8.0, 9.0) and then add the this compound stock solution. Monitor for any precipitation. The ideal pH will need to be determined for your specific experimental conditions. Keep in mind that the stability of this compound at different pH values should also be considered.

Issue 2: The Required Concentration of this compound in the Aqueous Medium Cannot Be Achieved Without Using a High Percentage of Organic Solvent That Is Incompatible with the Experiment.

Cause: The experimental system (e.g., cell culture, enzyme assay) may be sensitive to the organic solvents used to dissolve this compound.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[16][17][18][19][20]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to enhance drug solubility.[16]

    • General Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer first. Then, slowly add the this compound stock solution to the cyclodextrin solution while stirring. The molar ratio of this compound to cyclodextrin will need to be optimized.

  • Formulation as Nanoparticles: Reducing the particle size of a compound to the nanometer scale can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[21][22][23][24][25][26]

    • Methods: Techniques such as anti-solvent precipitation can be used to create nanoparticles.[9] This involves dissolving this compound in a solvent and then rapidly mixing it with an anti-solvent (your aqueous buffer) under specific conditions to induce the formation of nanoparticles. This is a more advanced technique that may require specialized equipment.

Summary of Solubilization Strategies and Data

StrategyRecommended AgentsStarting Concentration (Typical)Key Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 3001-10% (v/v) in final solutionCompatibility with the experimental system.[9][11]
pH Adjustment NaOH, KOH to increase pHpH 7.5 - 9.0Stability of this compound at elevated pH.[12][13][15]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin1-5% (w/v) or molar excessMolar ratio of this compound to cyclodextrin needs optimization.[16][17]
Nanoparticles Stabilizers (e.g., polymers, surfactants)Varies with methodRequires specialized formulation expertise and equipment.[22][24]

Experimental Protocol: Solubilization of this compound using a Co-solvent

This protocol describes a general method for preparing a 100 µM working solution of this compound in an aqueous buffer using DMSO as the initial solvent and ethanol as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution of this compound in DMSO: a. Weigh out an appropriate amount of this compound powder. b. Dissolve the powder in pure DMSO to achieve a final concentration of 10 mM. c. Ensure the powder is completely dissolved by vortexing. This is your primary stock solution. Store at -20°C.

  • Prepare the Aqueous Buffer with Co-solvent: a. Determine the final volume of your working solution. b. In a sterile tube, prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., for a final concentration of 1% ethanol in 1 mL, add 10 µL of ethanol to 990 µL of your aqueous buffer).

  • Prepare the 100 µM this compound Working Solution: a. Dilute the 10 mM this compound stock solution 1:100 into the co-solvent-containing aqueous buffer. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM this compound stock to 990 µL of the 1% ethanol-containing buffer. b. Immediately vortex the solution vigorously for 30 seconds to ensure rapid mixing and prevent precipitation. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizing the Decision-Making Process

The following workflow diagram illustrates a logical approach to selecting a suitable solubilization strategy for this compound.

Flavanthrinin_Solubility_Workflow Workflow for Solubilizing this compound start Start: this compound Powder stock_sol Prepare 10 mM Stock in 100% DMSO start->stock_sol dilute Dilute stock into aqueous buffer stock_sol->dilute precipitate Precipitation? dilute->precipitate no_precipitate No precipitate->no_precipitate yes_precipitate Yes precipitate->yes_precipitate end Solution Ready for Experiment no_precipitate->end cosolvent Add Co-solvent (e.g., 1-10% EtOH) to buffer yes_precipitate->cosolvent precipitate2 Precipitation? cosolvent->precipitate2 no_precipitate2 No precipitate2->no_precipitate2 yes_precipitate2 Yes precipitate2->yes_precipitate2 no_precipitate2->end ph_adjust Adjust Buffer pH (e.g., 8.0-9.0) yes_precipitate2->ph_adjust precipitate3 Precipitation? ph_adjust->precipitate3 no_precipitate3 No precipitate3->no_precipitate3 yes_precipitate3 Yes precipitate3->yes_precipitate3 no_precipitate3->end cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) yes_precipitate3->cyclodextrin cyclodextrin->end

Caption: Decision tree for selecting a this compound solubilization method.

The following diagram illustrates the general mechanism of how cyclodextrins enhance the solubility of hydrophobic molecules like this compound.

Cyclodextrin_Mechanism Cyclodextrin Inclusion Complex Formation cluster_before Before Complexation cluster_after After Complexation This compound This compound (Hydrophobic) Complex Soluble This compound-Cyclodextrin Inclusion Complex This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Water Aqueous Solution

Caption: Encapsulation of this compound by a cyclodextrin molecule.

References

How to prevent degradation of Flavanthrinin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Flavanthrinin during extraction.

Troubleshooting Guides

Problem: Low or no yield of this compound in the final extract.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Selection This compound is soluble in various organic solvents. For extraction from plant material like Dioscorea bulbifera, ethyl acetate has been shown to be effective. Ensure the solvent used is of high purity to avoid contaminants that could promote degradation.
Degradation During Extraction This compound, as a phenolic compound, is susceptible to degradation. Key factors that can cause degradation are elevated temperature, high pH, and exposure to light and oxygen.
Temperature: Avoid high temperatures during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration. Consider using extraction techniques that operate at or below room temperature.
pH: Maintain a neutral or slightly acidic pH during extraction. Phenolic compounds are often more stable in acidic conditions. An acidified solvent, for instance, by adding a small amount of a weak organic acid like formic or acetic acid, can help stabilize this compound.
Light: Protect the extraction mixture and subsequent extracts from direct light. Use amber-colored glassware or wrap glassware in aluminum foil.
Oxygen: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Incomplete Extraction The extraction time may be insufficient. Optimize the extraction duration to ensure complete recovery of this compound without unnecessarily prolonging exposure to potentially degrading conditions.
Improper Sample Preparation The particle size of the plant material can influence extraction efficiency. Ensure the material is adequately ground to increase the surface area available for solvent penetration.
Problem: Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation Products The additional peaks may correspond to degradation products of this compound. As a phenanthrene derivative, degradation can occur through oxidation and ring cleavage. To confirm, attempt to isolate these peaks and characterize their structure using mass spectrometry and NMR.
Solvent Impurities or Artifacts Ensure the use of high-purity solvents and run a solvent blank to rule out contamination.
Co-extraction of Other Compounds The plant matrix is complex and contains numerous other compounds that may be co-extracted with this compound. Further purification steps, such as column chromatography or preparative HPLC, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound extraction?

A1: While this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, ethyl acetate has been successfully used for its extraction from plant sources. The choice of solvent may also depend on the subsequent purification steps.

Q2: At what temperature should I store my this compound extract?

A2: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, extracts should be stored at -20°C or below in a tightly sealed, light-protected container, preferably under an inert atmosphere.

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, the addition of antioxidants to the extraction solvent can help prevent oxidative degradation. Commonly used antioxidants for phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT). The optimal concentration should be determined experimentally, but a starting point could be in the range of 0.1-1 mg/mL.

Q4: How does pH affect the stability of this compound?

A4: Phenolic compounds like this compound are generally more stable in neutral to slightly acidic conditions. Alkaline conditions can promote oxidation and degradation. It is advisable to maintain the pH of the extraction mixture below 7.

Q5: What analytical techniques are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the quantification of flavonoids like this compound.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound, incorporating measures to minimize degradation.

  • Sample Preparation:

    • Air-dry the plant material at room temperature in a well-ventilated, dark area.

    • Grind the dried material to a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in an Erlenmeyer flask.

    • Add ethyl acetate (or another suitable solvent) at a solid-to-solvent ratio of 1:10 (w/v).

    • Optional: Add an antioxidant such as ascorbic acid (e.g., 0.5 mg/mL) to the solvent.

    • Wrap the flask in aluminum foil to protect it from light.

    • Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasonication for a shorter duration (e.g., 30-60 minutes), monitoring the temperature to avoid heating.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the crude extract in an amber vial at -20°C.

Visualizations

ExtractionWorkflow Start Start: Powdered Plant Material Solvent Add Ethyl Acetate (+/- Antioxidant) Start->Solvent Extraction Maceration / Ultrasonication (Room Temp, Dark) Solvent->Extraction Filtration Filtration Extraction->Filtration Residue Residue Filtration->Residue Filtrate Filtrate Filtration->Filtrate ReExtract Re-extract Residue (2x) Residue->ReExtract Combine Combine Filtrates Filtrate->Combine ReExtract->Filtration Evaporation Solvent Evaporation (<40°C, Reduced Pressure) Combine->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Storage Store at -20°C in Amber Vial CrudeExtract->Storage

Caption: Recommended workflow for the extraction of this compound.

DegradationPathway This compound This compound OxidizedIntermediate Oxidized Intermediate (e.g., Quinone) This compound->OxidizedIntermediate Oxidation RingCleavage Ring Cleavage Products OxidizedIntermediate->RingCleavage Further Oxidation DegradationFactors Degradation Factors: - High Temperature - High pH - Light - Oxygen DegradationFactors->this compound DegradationFactors->OxidizedIntermediate

Caption: Hypothetical degradation pathway for this compound.

Optimizing storage conditions for long-term stability of Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of Flavanthrinin, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored desiccated at -20°C in a tightly sealed container, protected from light.[1] Flavonoids, the chemical class to which this compound belongs, are susceptible to degradation from heat, light, and moisture.[2][3]

Q2: How should I store this compound in solution?

A2: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For short-term storage (up to a few days), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to prepare aliquots of the solution and store them at -80°C to minimize freeze-thaw cycles. The stability of flavonoids in solution is pH-dependent; neutral or slightly acidic conditions are generally preferred.[4]

Q3: My this compound powder has changed color. Is it still usable?

A3: A change in color, such as yellowing or browning, can be an indication of degradation due to oxidation or exposure to light. Phenolic compounds are prone to oxidation, which can alter their chemical structure and biological activity. It is recommended to perform a purity check using a suitable analytical method, such as HPLC, before using the compound.

Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?

A4: this compound has low solubility in aqueous solutions. To improve solubility, you can first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Gentle warming and sonication can also aid in dissolution. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Q5: Can I store this compound solutions at room temperature?

A5: Storing this compound solutions at room temperature is not recommended for extended periods. Flavonoids can degrade at room temperature, especially when exposed to light and oxygen.[2] If temporary storage at room temperature is unavoidable, ensure the solution is in a tightly capped, light-protecting container.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected or inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles.3. Verify the purity of the solid compound using HPLC analysis.
Precipitate forms in the stock solution upon storage at low temperatures The solvent has frozen or the compound has precipitated out of the solution.1. Before use, bring the solution to room temperature and vortex to ensure complete dissolution.2. If precipitation persists, gentle warming and sonication may be necessary.3. Consider using a solvent with a lower freezing point if storing at very low temperatures.
Loss of biological activity over time Chemical degradation of this compound.1. Review storage conditions to ensure they are optimal (desiccated, -20°C or -80°C, protected from light).2. Avoid exposure to high pH, oxygen, and metal ions, which can catalyze degradation.3. Perform a stability study under your specific experimental conditions to determine the rate of degradation.
Appearance of new peaks in HPLC chromatogram Degradation of this compound into byproducts.1. Analyze the degradation products to understand the degradation pathway.2. Optimize storage and handling procedures to minimize degradation.3. If degradation is unavoidable during the experiment, account for it in the data analysis.

Long-Term Stability Data (Representative)

The following data is representative of the stability of phenolic compounds similar to this compound and should be used as a guideline. Actual stability may vary.

Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months

Storage ConditionPurity (%) after 6 monthsPurity (%) after 12 months
-20°C, Desiccated, Dark>99%>98%
4°C, Desiccated, Dark98%95%
25°C, Ambient Humidity, Light90%80%
25°C, Ambient Humidity, Dark95%90%

Table 2: Stability of this compound in DMSO Solution (10 mM) Over 3 Months

Storage ConditionPurity (%) after 1 monthPurity (%) after 3 months
-80°C, Dark>99%>99%
-20°C, Dark99%97%
4°C, Dark95%88%
25°C, Dark85%70%

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or another suitable acid for mobile phase modification)

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-20% B

    • 36-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Reference Standard: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Stability Samples: Dilute the samples from the stability study to the same working concentration as the reference standard using the mobile phase.

5. Analysis:

  • Inject the reference standard to determine the retention time and peak area of the intact this compound.

  • Inject the stability samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep_solid Prepare Solid this compound Samples storage_conditions Store samples under various conditions (Temperature, Light, Humidity) prep_solid->storage_conditions prep_solution Prepare this compound Solutions prep_solution->storage_conditions sampling Withdraw samples at T=0, 1, 3, 6, 12 months storage_conditions->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc eval Calculate % Purity and identify degradation products hplc->eval

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_purity Check Purity of Solid Compound (e.g., via HPLC) start->check_purity degraded Compound Degraded check_purity->degraded No pure Compound is Pure check_purity->pure Yes prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh check_solution Review Stock Solution Preparation and Storage pure->check_solution improper_storage Improper Storage (e.g., freeze-thaw, light exposure) check_solution->improper_storage No proper_storage Proper Storage check_solution->proper_storage Yes improper_storage->prepare_fresh re_run Re-run Experiment proper_storage->re_run prepare_fresh->re_run

Caption: Logic for troubleshooting inconsistent experimental results.

References

Technical Support Center: Analysis of Flavanthrinin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Flavanthrinin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the aromatic protons in a this compound derivative?

A1: Protons on the phenanthrene core of this compound derivatives typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm.[1] The exact chemical shift is influenced by the substitution pattern on the aromatic rings. Electron-donating groups may cause upfield shifts, while electron-withdrawing groups will lead to downfield shifts of the signals for nearby protons.

Q2: Why do I observe complex splitting patterns in the aromatic region of my ¹H NMR spectrum?

A2: The aromatic protons on the phenanthrene backbone form a complex spin system. Protons on the same ring will exhibit spin-spin coupling with their neighbors (ortho-coupling, ³J ≈ 7-9 Hz; meta-coupling, ⁴J ≈ 1-3 Hz). This, combined with potential long-range couplings across rings, can result in overlapping multiplets that are difficult to interpret from the 1D spectrum alone.[1] For unambiguous assignment, 2D NMR experiments like COSY are essential.

Q3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?

A3: Quaternary carbons do not have directly attached protons and will therefore not show correlations in an HSQC spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for assigning quaternary carbons.[2][3] Look for 2-bond and 3-bond correlations from known protons to the quaternary carbon signals. For example, a proton at a specific position should show a correlation to the carbons two and three bonds away, allowing for the assignment of the quaternary carbons within the phenanthrene ring system.

Q4: My sample has low solubility in common deuterated solvents like CDCl₃. What are my options?

A4: For poorly soluble polycyclic aromatic compounds, consider using alternative deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[4] Gentle heating of the sample may also improve solubility, but be cautious of potential degradation if your compound is thermally sensitive. If solubility remains an issue, a suspension can sometimes be used, but this may lead to broader lines in the spectrum.

Q5: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my this compound derivative?

A5: Protons attached to heteroatoms are often broad and can be difficult to definitively identify. A simple method for confirmation is a D₂O exchange experiment.[4] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH or -NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad peaks in the ¹H NMR spectrum. 1. Poor shimming of the spectrometer.[4]2. Sample is too concentrated.[4]3. Presence of paramagnetic impurities.1. Re-shim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of silica gel or celite to remove paramagnetic species.
Overlapping signals in the aromatic region. Inherent complexity of the spin system in polycyclic aromatic compounds.[1]1. Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.2. Utilize 2D NMR techniques such as COSY and TOCSY to resolve individual spin systems.[2]
Residual solvent peaks obscuring signals of interest. Incomplete removal of solvents used during purification (e.g., ethyl acetate, hexane).1. Dry the sample under high vacuum for an extended period.2. If residual solvent persists, it can sometimes be removed by co-evaporation with a solvent in which it is soluble but the sample is not.
Inaccurate integration of aromatic protons. Overlapping multiplets can make accurate integration challenging.1. Use deconvolution software to fit the peaks and determine their relative areas.2. Rely on well-resolved signals for quantitative analysis if possible.
No cross-peaks observed in HMBC for some quaternary carbons. The long-range coupling constant (J) may be too small for the chosen experimental parameters.1. Optimize the HMBC experiment by adjusting the long-range coupling delay to better match the expected J-coupling values (typically 2-10 Hz).[2][3]

Quantitative Data Summary

The following tables provide representative ¹H and ¹³C NMR chemical shift data for a hypothetical this compound derivative based on known data for substituted phenanthrenes. Actual values will vary depending on the specific substitution pattern.

Table 1: Representative ¹H NMR Data for a this compound Derivative in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.85d8.2
H-37.60s-
H-58.50d8.5
H-67.90t7.8
H-87.65t7.5
H-98.70d8.0
H-107.95d8.0
OCH₃4.10s-
OH5.50br s-

Table 2: Representative ¹³C NMR Data for a this compound Derivative in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1123.0
C-2150.1
C-3105.5
C-4155.2
C-4a128.5
C-4b130.2
C-5126.8
C-6127.5
C-7148.9
C-8122.5
C-8a131.8
C-9125.9
C-10128.1
C-10a132.5
OCH₃55.8

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

  • Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5]

  • If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[5]

1D NMR Data Acquisition (¹H and ¹³C)
  • ¹H NMR:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16-64, depending on the sample concentration.

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 2-5 seconds.

2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton couplings.

    • Acquire the spectrum with a spectral width of 10-12 ppm in both dimensions.

    • Use 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded proton and carbon atoms.[2]

    • The ¹H dimension spectral width should be set to 10-12 ppm.

    • The ¹³C dimension spectral width should be set to 160-180 ppm.

    • Use 4-8 scans per increment and 256-512 increments in the indirect dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment identifies long-range (2-3 bond) correlations between protons and carbons.[2][3]

    • Set the spectral widths similar to the HSQC experiment.

    • Optimize the experiment for an average long-range coupling constant of 8 Hz.

    • Use 8-16 scans per increment and 256-512 increments in the indirect dimension.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD assign_protons Assign Protons (¹H, COSY) twoD->assign_protons assign_carbons Assign Carbons (¹³C, HSQC) assign_protons->assign_carbons assign_quaternary Assign Quaternary C & Confirm Structure (HMBC) assign_carbons->assign_quaternary final_structure Final Structure assign_quaternary->final_structure

Caption: Workflow for NMR-based structure elucidation of this compound derivatives.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR - Proton Chemical Shifts - Integration (Proton Count) - Splitting Patterns (J-coupling) COSY COSY - ¹H-¹H Correlations - Identifies Coupled Protons H1->COSY Provides Proton Network Structure Structure Elucidation H1->Structure Initial Information C13 ¹³C NMR - Carbon Chemical Shifts - Number of Unique Carbons HSQC HSQC - ¹H-¹³C One-Bond Correlations - Links Protons to their Carbons C13->HSQC Provides Carbon Backbone C13->Structure Initial Information COSY->HSQC Assigns C-H groups HMBC HMBC - ¹H-¹³C Long-Range Correlations - Connects Fragments - Assigns Quaternary Carbons HSQC->HMBC Defines Starting Points HMBC->Structure Confirms Connectivity

Caption: Logical relationships between different NMR experiments for structure elucidation.

References

Addressing batch-to-batch variability in Flavanthrinin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Flavanthrinin extraction. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and optimal yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound, chemically known as 4-methoxyphenanthrene-2,7-diol, is a bioactive phenanthrene compound.[1][2] It has a molecular formula of C15H12O3 and a molecular weight of approximately 240.25 g/mol .[2][3] this compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

It has been isolated from several plant species, most notably from the bulbils of Dioscorea bulbifera (commonly known as air potato), where it is recognized as a potent antibacterial agent.[4][5] Other known sources include Pinalia acervata, Agrostophyllum brevipes, Odontoglossum Harvengtense 'Tutu', and Dendrobium nobile.[2][6]

Q2: What are the primary causes of batch-to-batch variability in this compound extraction?

Batch-to-batch variability in this compound extraction primarily stems from three sources:

  • Raw Material Heterogeneity: The concentration of this compound in the plant source can vary significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.[7]

  • Extraction Process Parameters: Inconsistencies in the extraction method, such as solvent-to-solid ratio, extraction time, temperature, and agitation speed, can lead to variable yields.[1]

  • Solvent Properties: The type, polarity, and purity of the solvent used for extraction are critical. Variations in solvent composition can significantly affect the solubility and stability of this compound.[1]

Q3: Which solvent system is recommended for optimal this compound extraction?

Based on available literature, ethyl acetate has been effectively used to extract this compound.[5] Generally, for phenolic compounds like this compound, polar solvents such as methanol and ethanol are also effective.[3] The choice of solvent can influence the extraction of other co-occurring phytochemicals. For instance, methanol is often efficient for lower molecular weight polyphenols.[1] It is recommended to perform small-scale solvent screening experiments to determine the optimal solvent or solvent mixture for your specific plant material and desired purity of the extract.

Q4: How does pH influence the extraction of this compound?

The pH of the extraction medium can impact the solubility of phenanthrenes. For phenanthrene, enhanced solubility has been observed in slightly acidic conditions (around pH 4.5-5.5).[5] Since this compound is a di-hydroxylated phenanthrene, its solubility is also likely to be pH-dependent. It is advisable to control and optimize the pH during extraction to ensure consistent yields.

Q5: How can I monitor the consistency of my this compound extracts across different batches?

Implementing robust analytical quality control methods is essential. High-Performance Liquid Chromatography (HPLC) is a validated and reliable technique for the quantification of phenanthrenes in plant extracts.[4] Developing a validated HPLC method to quantify this compound will allow you to compare the concentration of the target compound in each batch. Additionally, creating a chemical fingerprint of your extract using techniques like HPLC or Thin-Layer Chromatography (TLC) can help in assessing the overall consistency of the phytochemical profile.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides systematic solutions.

Problem Potential Causes Troubleshooting Steps
Low Yield of this compound 1. Inappropriate solvent selection. 2. Suboptimal extraction parameters (time, temperature). 3. Poor quality or improper storage of raw material. 4. Degradation of this compound during extraction.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol, and aqueous mixtures). Use a standardized amount of plant material for each test extraction and quantify the yield. 2. Parameter Optimization: Systematically vary the extraction time and temperature. Note that higher temperatures can sometimes lead to degradation of phenolic compounds.[6] 3. Raw Material Qualification: Ensure the plant material is correctly identified, properly dried, and stored in a cool, dark, and dry place to prevent degradation of bioactive compounds. 4. Stability Assessment: Protect the extraction process from light, as phenanthrenes can be light-sensitive.[8] Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inconsistent Yields Between Batches 1. Variability in raw material. 2. Inconsistent execution of the extraction protocol. 3. Fluctuations in ambient laboratory conditions (temperature, humidity).1. Standardize Raw Material: Source plant material from a single, reputable supplier. If possible, obtain a certificate of analysis. Standardize the pre-processing of the raw material (e.g., grinding particle size). 2. Strict Protocol Adherence: Maintain a detailed and standardized written protocol. Ensure all operators are trained and follow the protocol precisely. Use calibrated equipment. 3. Environmental Control: Monitor and record laboratory conditions. If significant fluctuations are observed, consider performing extractions in a controlled environment.
Presence of Interfering Compounds in the Extract 1. Co-extraction of other phytochemicals with similar solubility. 2. Complex plant matrix.1. Selective Extraction: Modify the solvent system to be more selective for this compound. A sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate) can help in removing non-polar and highly polar impurities. 2. Purification Steps: Employ chromatographic techniques such as column chromatography or preparative TLC to purify the crude extract and isolate this compound.
Difficulty in Quantifying this compound 1. Lack of a suitable analytical standard. 2. Matrix effects from co-extracted compounds. 3. Unstable baseline or poor peak shape in HPLC analysis.1. Obtain a Reference Standard: Purchase a certified reference standard of this compound for accurate quantification. 2. Sample Clean-up: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis to remove interfering matrix components. 3. HPLC Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation and peak shape. Ensure the mobile phase is properly degassed.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal this compound Extraction

Objective: To identify the most effective solvent for extracting this compound from the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Dioscorea bulbifera bulbils)

  • Solvents: n-Hexane, Dichloromethane, Ethyl Acetate, Methanol, Ethanol (analytical grade)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

Methodology:

  • Weigh 1 gram of the powdered plant material into five separate flasks.

  • Add 20 mL of each solvent (n-Hexane, Dichloromethane, Ethyl Acetate, Methanol, Ethanol) to a respective flask.

  • Agitate the flasks on a shaker at a constant speed for 24 hours at room temperature.

  • Centrifuge the mixtures to pellet the plant material.

  • Carefully decant the supernatant (extract).

  • Evaporate the solvent from each extract using a rotary evaporator.

  • Re-dissolve the dried extracts in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

  • Quantify the concentration of this compound in each extract using a validated HPLC method.

  • Compare the yields to determine the most efficient extraction solvent.

Protocol 2: Validated HPLC Method for Quantification of this compound

Objective: To establish a reliable HPLC method for the routine quantification of this compound in extracts.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is often effective for separating compounds in a plant extract. A typical starting point could be a gradient of 20% acetonitrile to 80% acetonitrile over 30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the water can improve peak shape.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the plant extract to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 261 nm (based on the UV absorbance maximum for phenanthrenes)[4]

  • Analysis: Inject the calibration standards and the sample extracts.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

Flavanthrinin_Extraction_Workflow cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification & Isolation Harvesting Harvesting & Drying Grinding Grinding Harvesting->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Process Extraction (Maceration/Soxhlet/UAE) Solvent_Addition->Extraction_Process Filtration Filtration/Centrifugation Extraction_Process->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Inconsistent This compound Yield Check_Raw_Material Review Raw Material (Source, Storage, Prep) Start->Check_Raw_Material Start Here Check_Protocol Audit Extraction Protocol (Solvent, Time, Temp) Check_Raw_Material->Check_Protocol Material OK Standardize_Material Standardize Raw Material Sourcing & Handling Check_Raw_Material->Standardize_Material Variability Found Check_Analytics Verify Analytical Method (Standard, Calibration) Check_Protocol->Check_Analytics Protocol Consistent Optimize_Protocol Optimize & Standardize Protocol Check_Protocol->Optimize_Protocol Inconsistency Found Validate_Analytics Validate Analytical Method Check_Analytics->Validate_Analytics Issues Found Consistent_Yield Consistent Yield Achieved Standardize_Material->Consistent_Yield Optimize_Protocol->Consistent_Yield Validate_Analytics->Consistent_Yield

Caption: Troubleshooting logic for batch-to-batch variability.

References

Troubleshooting contamination in Flavanthrinin antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavanthrinin antibacterial assays.

Troubleshooting Guide: Contamination in this compound Assays

Contamination is a critical issue that can invalidate the results of antibacterial assays. This guide addresses common contamination problems in a question-and-answer format.

Q1: My negative control plates/wells show bacterial growth. What is the likely source of contamination?

A1: Growth in your negative control indicates a breach in aseptic technique or contamination of your reagents or environment. The most common sources include:

  • Environment: Microorganisms from the air, work surfaces, or equipment can be introduced into the assay.[1][2][3]

  • Operator Error: Improper handling, such as talking over open plates or incorrect flaming of loops, can introduce contaminants from the researcher's own microflora.

  • Contaminated Reagents: Media, buffers, water, or even the this compound stock solution could be contaminated.[1]

  • Equipment: Pipettes, pipette tips, glassware, or the incubator may not have been properly sterilized.

To troubleshoot, consider the following steps:

  • Review Aseptic Technique: Ensure all personnel are proficient in sterile techniques.

  • Environmental Monitoring: Use settle plates to check for airborne contaminants in the work area. Swab surfaces to identify sources of contamination.

  • Reagent Sterility Check: Plate out small aliquots of all reagents (media, saline, etc.) onto nutrient agar and incubate to check for growth.

  • Autoclave Validation: Verify that the autoclave is reaching the correct temperature and pressure for sterilization.

Q2: I see multiple colony types on my agar plates, but I only inoculated with Staphylococcus aureus. What does this mean?

A2: The presence of multiple colony morphologies strongly suggests a cross-contamination event. This could have occurred at several stages:

  • Initial Inoculum: The stock culture of S. aureus may be contaminated. To verify, streak the stock culture onto a fresh agar plate for isolation and check for uniform colony morphology.

  • During Inoculation: The inoculating loop or spreader may have come into contact with another source of bacteria before inoculating the assay plate.

  • Cross-Contamination in the Incubator: Condensation from other plates in the incubator could have dripped onto your assay plate.

Corrective Actions:

  • Always work with one microbial culture at a time.

  • Properly sterilize your inoculating loop between every inoculation.

  • Ensure plates are properly sealed and handled carefully within the incubator.

Q3: My broth microdilution assay for MIC determination shows turbidity in wells that should have inhibitory concentrations of this compound. How can I determine if this is contamination or resistance?

A3: This is a common and critical issue. Here’s how to approach it:

  • Check the Negative Control Well: If the well containing only broth (no bacteria or this compound) is turbid, the broth itself is contaminated, and the entire assay is invalid.[4]

  • Gram Stain the Turbid Wells: Perform a Gram stain on a sample from the unexpected growth. If the morphology or Gram reaction is different from your target organism (S. aureus is a Gram-positive coccus), you have contamination.

  • Subculture from the Well: Streak a loopful of the culture from the turbid well onto a selective agar medium for S. aureus (e.g., Mannitol Salt Agar) and a general-purpose medium (e.g., Nutrient Agar). If different colony types grow, it confirms contamination.

  • Skipped Wells: If you observe growth in a higher concentration well but not in a lower one (a "skipped well"), this can be a sign of contamination, improper inoculation, or issues with the dilution of this compound.[5][6][7] In such cases, the test should be repeated.

Q4: I am observing fungal contamination (fuzzy or filamentous growth) in my antibacterial assay. What are the primary sources and how can I prevent it?

A4: Fungal spores are ubiquitous in the laboratory environment. The primary sources are often airborne.

  • Prevention is Key:

    • Thoroughly clean and disinfect the work area, especially the biosafety cabinet, with a sporicidal agent.

    • Keep media plates and bottles covered as much as possible.

    • Work near a Bunsen burner to create an updraft that helps prevent airborne spores from settling.

    • Ensure the laboratory's air handling system is functioning correctly and filters are changed regularly.

    • If fungal contamination is persistent, consider a thorough cleaning and fumigation of the entire laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus?

A1: Published studies have shown that this compound demonstrates significant antibacterial activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The MIC can range from 0.02 to 0.78 mg/mL.[8]

Q2: What are the most common bacterial contaminants in a laboratory setting when working with skin-associated bacteria like S. aureus?

A2: Besides other staphylococci, common contaminants can include Pseudomonas aeruginosa, Escherichia coli, and various Bacillus species.[9] These are often introduced through environmental exposure or lapses in aseptic technique.

Q3: Can I add antibiotics to my media to prevent contamination?

A3: While it may be tempting, adding antibiotics to your media during a this compound antibacterial assay is not recommended. It will interfere with the results and you will not be able to accurately determine the antibacterial activity of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound and its source extract against various skin-associated bacteria.

Compound/ExtractTarget OrganismMIC Range (mg/mL)Reference
This compoundStaphylococcus aureus0.02 - 0.78[8]
This compoundMethicillin-resistant S. aureus (MRSA)0.02 - 0.78[8]
This compoundStaphylococcus epidermidis0.02 - 0.78[8]
Dioscorea bulbifera Ethyl Acetate ExtractStaphylococcus aureus, MRSA, S. epidermidis0.78 - 1.56[8]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a pure culture of S. aureus grown on an agar plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in Microtiter Plate:

    • Dispense MHB into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the this compound stock solution across the wells.

    • Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).[4]

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is clear).[5]

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described above.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Apply this compound Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone indicates the susceptibility of the bacteria to this compound.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Growth in Assay check_neg_control Check Negative Control start->check_neg_control neg_control_ok Negative Control Clear check_neg_control->neg_control_ok Clear neg_control_bad Negative Control Contaminated check_neg_control->neg_control_bad Growth check_morphology Examine Colony Morphology and/or Gram Stain neg_control_ok->check_morphology reagent_issue Reagent/Media Contamination ACTION: Test all reagents neg_control_bad->reagent_issue morphology_ok Uniform Morphology (Likely Target Organism) check_morphology->morphology_ok Uniform morphology_bad Mixed/Incorrect Morphology (Contamination) check_morphology->morphology_bad Mixed potential_resistance Potential Resistance ACTION: Repeat assay, confirm MIC with dilution method morphology_ok->potential_resistance cross_contam Cross-Contamination ACTION: Review sterile technique, isolate stock cultures morphology_bad->cross_contam Broth_Microdilution_Workflow start Start: Broth Microdilution Assay prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_plate 2. Serially Dilute this compound in 96-well Plate prep_inoculum->prep_plate add_controls 3. Add Positive (Inoculum only) & Negative (Broth only) Controls prep_plate->add_controls inoculate 4. Inoculate Wells with Bacterial Suspension add_controls->inoculate incubate 5. Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

References

Validation & Comparative

Unveiling the Antibacterial Potential of Flavanthrinin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural compound Flavanthrinin has emerged as a promising candidate. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting available experimental data in comparison to established antibiotics. Detailed experimental protocols and a proposed mechanism of action are also included to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Executive Summary

This compound, a phenanthrene derivative isolated from Dioscorea bulbifera, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While data on pure this compound is emerging, studies on fractions rich in this compound and structurally related compounds provide strong evidence of its potential. This guide synthesizes the available data, offering a clear comparison with commonly used antibiotics and detailing the methodologies for its evaluation.

Comparative Antibacterial Spectrum

The antibacterial efficacy of this compound is primarily evaluated by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for a this compound-containing fraction and a closely related phenanthrene compound, blestriacin, against key bacterial strains. For comparative purposes, typical MIC ranges for standard antibiotics are also provided.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Containing Fraction and Comparator Antibiotics against Gram-Positive Bacteria

MicroorganismThis compound-Containing Fraction (mg/mL)Penicillin (µg/mL)
Staphylococcus aureus0.02 - 0.78[1]0.125 - >256
Methicillin-Resistant Staphylococcus aureus (MRSA)0.02 - 0.78[1]Resistant
Staphylococcus epidermidis0.02 - 0.78[1]0.06 - 128

Table 2: Minimum Inhibitory Concentration (MIC) of Blestriacin (a Dihydro-biphenanthrene) and Comparator Antibiotics against Staphylococcus aureus

MicroorganismBlestriacin (µg/mL)Penicillin (µg/mL)
Staphylococcus aureus (including MRSA)2 - 8[2][3]0.125 - >256

Table 3: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Gram-Negative Bacteria

MicroorganismCiprofloxacin (µg/mL)Gentamicin (µg/mL)
Escherichia coli0.004 - >1280.12 - >256
Pseudomonas aeruginosa0.03 - >320.12 - >256

Note: MIC values for comparator antibiotics are presented as ranges due to variations between strains and testing conditions reported in the literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.

Materials:

  • Test compound (e.g., this compound)

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted test compound with the standardized bacterial suspension.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, evidence from structurally related phenanthrene compounds, such as blestriacin, suggests a primary mode of action involving the disruption of the bacterial cell membrane.[2][3] This proposed mechanism is consistent with the general understanding of how many phenolic compounds exert their antibacterial effects.

The proposed signaling pathway for membrane disruption is as follows:

G This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Intercalation/ Disruption Membrane_Permeabilization Increased Membrane Permeability Bacterial_Membrane->Membrane_Permeabilization Ion_Leakage Leakage of Intracellular Ions (e.g., K+) Membrane_Permeabilization->Ion_Leakage Loss_of_Potential Loss of Membrane Potential Membrane_Permeabilization->Loss_of_Potential Metabolic_Inhibition Inhibition of Metabolic Processes Ion_Leakage->Metabolic_Inhibition Loss_of_Potential->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound's antibacterial action via membrane disruption.

Experimental Workflow

The process of confirming the antibacterial spectrum of a novel compound like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Spectrum & Comparison cluster_3 Mechanism of Action Studies Compound_Isolation Isolation of This compound Primary_Screening Primary Antibacterial Screening (e.g., Disk Diffusion) Compound_Isolation->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Bacterial_Panel Testing against a panel of Gram-positive and Gram-negative bacteria MIC_Determination->Bacterial_Panel Membrane_Assays Membrane Permeability Assays MIC_Determination->Membrane_Assays Synthesis_Inhibition Nucleic Acid/Protein Synthesis Inhibition Assays MIC_Determination->Synthesis_Inhibition Comparator_Testing Comparison with Standard Antibiotics Bacterial_Panel->Comparator_Testing

Caption: Workflow for evaluating the antibacterial properties of this compound.

Conclusion

This compound presents a compelling profile as a potential antibacterial agent, with demonstrated activity against clinically relevant Gram-positive bacteria. The data from its containing fraction and the analogous compound blestriacin suggest a mechanism centered on the disruption of the bacterial cell membrane, a target that can be less prone to the development of resistance compared to other cellular pathways. Further research to determine the MIC of pure this compound against a broader panel of bacterial and fungal pathogens is warranted to fully elucidate its therapeutic potential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the scientific community to advance the study of this promising natural product.

References

A Comparative Analysis of Flavonoid Compounds and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic agents against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). While vancomycin has long been a cornerstone in treating severe MRSA infections, its efficacy is increasingly challenged by the emergence of strains with reduced susceptibility. This guide provides a comparative overview of the efficacy of a representative potent flavonoid compound, Sophoraflavanone B, against MRSA in contrast to vancomycin, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of Sophoraflavanone B and vancomycin against MRSA, primarily focusing on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound MRSA Strains MIC Range (µg/mL) Reference
Sophoraflavanone B7 clinical isolates15.6 - 31.25[1][2][3]
VancomycinMultiple clinical isolates0.5 - 2.0
VancomycinMRSA with reduced susceptibility>2.0

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B and Vancomycin against MRSA.

Compound Assay Key Findings Reference
Sophoraflavanone BTime-Kill AssaySynergistic effect with β-lactams, aminoglycosides, and quinolones, leading to a reduction in bacterial counts below the detectable limit after 24 hours.[1][3]
VancomycinTime-Kill AssayBacteriostatic or slowly bactericidal against MRSA.

Table 2: Summary of Time-Kill Assay Findings.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

a. Inoculum Preparation: i. Several colonies of the MRSA strain are transferred from a fresh agar plate into a tube containing sterile saline. ii. The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. iii. The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

b. Plate Preparation and Inoculation: i. The antimicrobial agents (Sophoraflavanone B and vancomycin) are serially diluted in CAMHB in a 96-well microtiter plate. ii. Each well is inoculated with the prepared bacterial suspension. iii. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.

c. Incubation and Interpretation: i. The microtiter plate is incubated at 35-37°C for 16-20 hours. ii. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation: i. Tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) are prepared. ii. A growth control tube without the antimicrobial agent is also prepared.

b. Inoculation and Sampling: i. All tubes are inoculated with an MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL. ii. The tubes are incubated at 37°C with shaking. iii. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

c. Viable Cell Counting: i. The collected aliquots are serially diluted in sterile saline. ii. A known volume of each dilution is plated onto Mueller-Hinton Agar plates. iii. The plates are incubated for 18-24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point.

Murine Model of MRSA Skin Infection

In vivo models are essential for evaluating the efficacy of antimicrobial agents in a physiological context.

a. Animal Preparation: i. Female BALB/c mice (6-8 weeks old) are used. ii. The dorsal hair of the mice is shaved, and the area is disinfected.

b. Infection: i. An overnight culture of an MRSA strain (e.g., USA300) is harvested and washed. ii. A specific inoculum size (e.g., 1 x 10⁷ CFU) is injected subcutaneously or applied topically to a superficial wound on the back of the mice.

c. Treatment: i. At a designated time post-infection (e.g., 2 hours), mice are treated with the test compounds (Sophoraflavanone B or vancomycin) via a relevant route of administration (e.g., intraperitoneal injection or topical application). A control group receives a vehicle control.

d. Efficacy Evaluation: i. At various time points post-treatment (e.g., 24, 48, 72 hours), mice are euthanized. ii. The infected skin tissue is excised, homogenized, and serially diluted. iii. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/gram of tissue). iv. Skin lesion size and other clinical signs of infection can also be monitored.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows.

vancomycin_mechanism vancomycin Vancomycin lipid_ii Lipid II precursor (with D-Ala-D-Ala terminus) vancomycin->lipid_ii Binds to D-Ala-D-Ala transglycosylase Transglycosylase lipid_ii->transglycosylase Inhibited transpeptidase Transpeptidase (PBP) lipid_ii->transpeptidase Inhibited peptidoglycan_synthesis Peptidoglycan Elongation transglycosylase->peptidoglycan_synthesis transpeptidase->peptidoglycan_synthesis cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall cell_lysis Cell Lysis peptidoglycan_synthesis->cell_lysis Weakened wall leads to flavonoid_mechanism flavonoid Sophoraflavanone B cell_membrane Bacterial Cell Membrane flavonoid->cell_membrane Interacts with peptidoglycan Peptidoglycan flavonoid->peptidoglycan Binds to membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption peptidoglycan->membrane_disruption Contributes to cell_lysis Cell Lysis membrane_disruption->cell_lysis experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy mic MIC Determination (Broth Microdilution) time_kill Time-Kill Assay mic->time_kill data_analysis Comparative Data Analysis mic->data_analysis time_kill->data_analysis animal_model Murine Skin Infection Model bacterial_load Bacterial Load Determination (CFU/g tissue) animal_model->bacterial_load bacterial_load->data_analysis start Select MRSA Strain(s) compound_prep Prepare Test Compounds (Flavonoid vs. Vancomycin) start->compound_prep compound_prep->mic compound_prep->animal_model conclusion Efficacy Conclusion data_analysis->conclusion

References

A Comparative Analysis of Flavanthrinin and Other Natural Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-present battle against microbial resistance, researchers are increasingly turning to nature's arsenal for novel antimicrobial agents. Flavanthrinin, a natural compound, has demonstrated significant antibacterial potential. This guide provides a comparative analysis of this compound with other well-known natural antimicrobial compounds: Quercetin, Curcumin, and Tea Tree Oil. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of these compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and the selected natural compounds against Staphylococcus aureus and its methicillin-resistant strain (MRSA), a common and often difficult-to-treat pathogen.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus20 - 780[1]
MRSA20 - 780[1]
Quercetin Staphylococcus aureus (MSSA)250[2]
Staphylococcus aureus (MRSA)500[2]
Staphylococcus aureus ATCC 25923250[3]
Curcumin Staphylococcus aureus ATCC 25923250[3]
Staphylococcus aureus (10 strains including MRSA)125 - 250[4]
Tea Tree Oil Staphylococcus aureus ATCC 259232000 (0.2%)[5][6]
MRSA4 - 8[7]

Note: MIC values can vary depending on the specific strain of bacteria, the experimental method used, and the purity of the compound. The data presented here is for comparative purposes and is sourced from various studies.

Experimental Protocols

Standardized methods are crucial for the accurate assessment and comparison of antimicrobial activity. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test, which are fundamental in antimicrobial research.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compounds (this compound, Quercetin, Curcumin, Tea Tree Oil) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (broth with solvent, without bacteria)

  • Sterility control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate wells using MHB. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculum Preparation: The bacterial culture is diluted in MHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the test compound dilution is inoculated with the standardized bacterial suspension.

  • Controls: Positive, negative, and sterility controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance.

Zone of Inhibition Assay: Agar Well/Disk Diffusion Method

This method qualitatively assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth on an agar plate.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or sterile filter paper discs (6 mm diameter)

  • Test compounds at known concentrations

  • Positive control (a known antibiotic)

  • Negative control (solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension (adjusted to 0.5 McFarland standard) and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Application of Test Compounds:

    • Agar Well Diffusion: Sterile wells (6 mm diameter) are punched into the agar using a sterile cork borer. A fixed volume of each test compound solution is added to the respective wells.

    • Disk Diffusion: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.

  • Controls: Positive and negative control discs/wells are also placed on the agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of no bacterial growth around each well or disc is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Mechanisms of Action and Signaling Pathways

Understanding the mechanism by which a compound inhibits microbial growth is critical for its development as a therapeutic agent. While the precise signaling pathway of this compound is still under investigation, its flavonoid structure suggests potential mechanisms shared with other flavonoids.

Proposed Mechanism of this compound and Known Mechanisms of Comparative Compounds
  • This compound (Proposed): As a flavonoid, this compound is likely to exert its antimicrobial effects through multiple mechanisms. These may include the disruption of the bacterial cell membrane, leading to leakage of cellular components, and the inhibition of essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

  • Quercetin: This flavonoid is known to have a multi-targeted antimicrobial action. It can disrupt the bacterial cell membrane, inhibit DNA gyrase (an enzyme crucial for DNA replication), and interfere with bacterial motility and biofilm formation.

  • Curcumin: The active component of turmeric, Curcumin, primarily acts by disrupting the bacterial cell membrane. It can also interfere with bacterial cell division by inhibiting the FtsZ protein, which is essential for forming the division septum.

  • Tea Tree Oil: This essential oil, rich in terpenes like terpinen-4-ol, exerts its antimicrobial effect primarily by damaging the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. It also inhibits cellular respiration.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a general experimental workflow.

Antimicrobial_Mechanisms cluster_this compound This compound (Proposed) cluster_quercetin Quercetin cluster_curcumin Curcumin cluster_tto Tea Tree Oil cluster_targets Bacterial Targets F This compound Membrane Cell Membrane Disruption F->Membrane Proposed DNA_Gyrase DNA Gyrase Inhibition F->DNA_Gyrase Proposed Q Quercetin Q->Membrane Q->DNA_Gyrase C Curcumin C->Membrane FtsZ FtsZ Protein Inhibition C->FtsZ TTO Tea Tree Oil TTO->Membrane Respiration Cellular Respiration Inhibition TTO->Respiration

Caption: Proposed and known mechanisms of action for this compound and other natural antimicrobials.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis A Prepare Bacterial Inoculum C MIC Assay (Broth Microdilution) A->C D Zone of Inhibition (Agar Diffusion) A->D B Prepare Compound Dilutions B->C B->D E Determine MIC Value C->E F Measure Zone Diameter D->F

References

Validating the Low Cytotoxicity of Flavanthrinin in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of Flavanthrinin, a naturally occurring phenanthrene derivative, against various cell lines. Due to the limited availability of direct experimental data for this compound in common human cancer cell lines, this guide leverages data from structurally similar phenanthrene compounds to provide a contextual understanding of its potential cytotoxic profile. This information is presented alongside data for well-established chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a preliminary assessment of this compound's selectivity and potential as a therapeutic agent.

Quantitative Cytotoxicity Data

The assessment of a compound's cytotoxic potential is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth or inducing cell death. A lower IC50/CC50 value indicates a higher cytotoxic potency.

This compound Cytotoxicity

Direct experimental data on the cytotoxicity of this compound is currently limited to the Vero cell line, an immortalized kidney epithelial cell line from an African green monkey.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayIC50/CC50 (µg/mL)IC50/CC50 (µM)*
This compoundVeroNot Specified0.41 ± 0.031706.97 ± 124.87

*Conversion to µM is based on the molar mass of this compound (240.25 g/mol ).

Contextual Cytotoxicity of Phenanthrene Derivatives

To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activities of various other phenanthrene derivatives against common human cancer cell lines. It is important to note that these are different compounds, and their activities may not be directly extrapolated to this compound.

Table 2: Cytotoxicity of Various Phenanthrene Derivatives in Human Cancer Cell Lines

Phenanthrene DerivativeCell LineIC50 (µM)
Compound 43MCF-79.17
Compound 43HeLa19.6
Compound 40MCF-721.3
Compound 40HeLa60.5
Compound 64SMMC-772113.60
Compound 64HepG212.93
Compound 64HeLa25.09
Compound 64MCF-712.49
6-MethoxycoeloninMelanoma2.59 ± 0.11

Comparative Cytotoxicity of Standard Chemotherapeutic Drugs

For a benchmark comparison, the cytotoxic profiles of two widely used chemotherapy drugs, Doxorubicin and Cisplatin, are presented below.

Table 3: Cytotoxicity of Doxorubicin and Cisplatin in Various Cell Lines

CompoundCell LineIC50/CC50 (µM)
DoxorubicinHeLa0.1 - 3.1
HepG22 - 28.7
MCF-70.1 - 2.5
Vero8.5
CisplatinHeLa28.77
HepG2Not available
MCF-7Not available
Vero36 - 120

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • Lysis buffer (for positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Controls: Include a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture from the kit to the collected supernatants in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time as per the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls and determine the CC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of an in vitro cytotoxicity assay, providing a clear visual representation of the experimental steps involved.

Cytotoxicity_Assay_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment & Incubation cluster_assay 3. Assay Procedure cluster_analysis 4. Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Compound Dilution Series treatment Addition of Compounds to Cells compound_prep->treatment incubation Incubation (24-72h) treatment->incubation assay_reagent Addition of Assay Reagent (MTT or LDH substrate) incubation->assay_reagent reaction Incubation for Reaction assay_reagent->reaction readout Absorbance Measurement reaction->readout analysis IC50/CC50 Determination readout->analysis

Caption: General workflow of an in vitro cytotoxicity assay.

Disclaimer: The information provided in this guide is for research and informational purposes only. The cytotoxicity data for phenanthrene derivatives is intended to provide a contextual understanding and should not be considered as direct evidence of this compound's activity. Further direct experimental validation of this compound's cytotoxicity in a comprehensive panel of human cancer and normal cell lines is necessary to accurately assess its therapeutic potential.

Cross-Validation of Flavanthrinin's Minimum Inhibitory Concentration (MIC) Using Diverse Testing Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the importance of methodological cross-validation for determining the antimicrobial potency of Flavanthrinin.

This guide provides a comprehensive comparison of standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound, a naturally occurring flavonoid with demonstrated antibacterial activity. The objective is to underscore the importance of cross-validating MIC values using different techniques to ensure data accuracy and reliability in antimicrobial research and development. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to illustrate key workflows.

Introduction to this compound and MIC Testing

This compound, a bioactive compound isolated from sources like Dioscorea bulbifera, has shown significant antibacterial activity, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). [cite: 1 (from initial search)] The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits the visible growth of a microorganism in vitro. [cite: 9 (from initial search)]

Accurate determination of the MIC is crucial for the preclinical assessment of new antimicrobial candidates like this compound. However, MIC values can be influenced by the testing methodology employed. Factors such as the growth medium, inoculum size, and the physical state of the medium (liquid vs. solid) can lead to variations in results.[1][2] Therefore, cross-validation of MICs using multiple methods is a critical step to establish a robust and reliable antimicrobial profile for a compound.

This guide explores three widely used MIC determination methods: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Comparative MIC Data for this compound

While a direct comparative study of this compound's MIC across multiple testing methods is not yet available in the published literature, existing research provides a baseline MIC range. One study reported the MIC of a this compound-containing fraction to be between 0.02-0.78 mg/mL against various staphylococci using a microdilution technique. [cite: 1 (from initial search)]

To illustrate the importance of cross-validation, the following table presents this known data alongside a hypothetical comparison, drawing on findings from studies that have compared these methods for other antimicrobial agents, particularly against Staphylococcus aureus. It is common for MIC values to differ by one to two doubling dilutions between methods.[3][4]

Testing MethodReported MIC Range for this compound (mg/mL) vs. S. aureusHypothetical Comparative MIC (mg/mL) vs. S. aureusKey Considerations
Broth Microdilution 0.02 - 0.78 [cite: 1 (from initial search)]0.25Considered the reference method. Good for high-throughput screening. [cite: 2 (from initial search), 15]
Agar Dilution Not Reported0.25 - 0.5Generally shows good agreement with broth microdilution.[5][6] Useful for testing multiple isolates simultaneously. [cite: 12 (from initial search)]
Gradient Diffusion (E-test) Not Reported0.19Convenient for testing individual isolates. May yield slightly different MICs compared to dilution methods.[7][8]

Note: The hypothetical values are for illustrative purposes to demonstrate potential variability and are based on trends observed in comparative antimicrobial susceptibility testing studies.

Experimental Protocols

Detailed methodologies for the three key MIC testing methods are provided below. These protocols are based on established standards and can be adapted for testing this compound.

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum without this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. [cite: 2 (from initial search)]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.

  • Preparation of this compound-Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before it solidifies. A control plate with no this compound is also prepared.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension. Multiple strains can be tested on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface. [cite: 2 (from initial search), 12 (from initial search)]

Gradient Diffusion Method (E-test)

The E-test utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.

  • Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of E-test Strip: Once the agar surface is dry, apply the E-test strip containing the this compound gradient to the center of the plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9]

Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of this compound's MIC.

MIC_CrossValidation_Workflow cluster_prep Preparation Phase cluster_testing MIC Testing Phase cluster_analysis Analysis & Validation start Start: this compound Compound prep_stock Prepare High-Concentration Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum bmd Broth Microdilution prep_stock->bmd Use in serial dilutions ad Agar Dilution prep_stock->ad Use in serial dilutions etest Gradient Diffusion (E-test) prep_stock->etest Impregnated on strip prep_inoculum->bmd Inoculate tests prep_inoculum->ad Inoculate tests prep_inoculum->etest Inoculate tests read_mic Read MIC Values (16-20h) bmd->read_mic ad->read_mic etest->read_mic compare Compare MICs from all three methods read_mic->compare agreement Results in Agreement? (e.g., within +/- 1 dilution) compare->agreement report Report Final MIC Range agreement->report Yes troubleshoot Investigate Discrepancies (e.g., protocol review, re-testing) agreement->troubleshoot No troubleshoot->compare

Caption: Workflow for cross-validating this compound's MIC.

Conclusion

The determination of an accurate and reproducible MIC is a cornerstone of antimicrobial drug discovery. For a novel natural product like this compound, relying on a single testing method can be insufficient and potentially misleading. As demonstrated by comparative studies on other antimicrobial agents, variations between methods such as broth microdilution, agar dilution, and gradient diffusion are not uncommon.

Therefore, a cross-validation approach is strongly recommended. By employing at least two, and ideally all three, of these well-established methods, researchers can establish a more definitive MIC range for this compound. This robust approach will enhance the reliability of the data, provide a clearer understanding of the compound's potency, and build a stronger foundation for further preclinical and clinical development. This rigorous validation is essential for the scientific community and regulatory bodies to have confidence in the antimicrobial potential of this compound.

References

A Head-to-Head Comparison: Flavanthrinin vs. Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Flavanthrinin, a naturally occurring flavonoid, has emerged as a promising candidate with potent antibacterial activity. This guide provides an objective, data-driven comparison of this compound against two widely used classes of synthetic antibiotics: fluoroquinolones (represented by ciprofloxacin) and β-lactams (represented by methicillin). This comparison is based on available experimental data to aid researchers in evaluating its potential as a future therapeutic.

Executive Summary

This compound demonstrates significant antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action, typical of flavonoids, involves multi-target effects including disruption of the bacterial cell membrane and inhibition of essential enzymes. In contrast, synthetic antibiotics like ciprofloxacin and methicillin have highly specific targets: DNA gyrase/topoisomerase IV and penicillin-binding proteins, respectively. While these synthetic agents have been mainstays in treating bacterial infections, their extensive use has led to widespread resistance. This compound's distinct mechanism may offer an advantage in combating resistant strains.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and the selected synthetic antibiotics against Staphylococcus aureus. It is important to note that the data for this compound and the synthetic antibiotics are derived from separate studies and experimental conditions may vary.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus (including MRSA), S. epidermidis0.02 - 0.78[1]
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA)0.25 - >128[2][3][4][5]
Methicillin Methicillin-Resistant S. aureus (MRSA)≥ 4 (Defines resistance)[6]

Table 2: Cytotoxicity Profile (CC50)

CompoundCell LineCC50 (µg/mL)Reference
This compound Vero cells410 ± 30[1]
Ciprofloxacin Various mammalian cell lines40 - 80[7]

Mechanism of Action and Signaling Pathways

The antibacterial mechanisms of this compound and synthetic antibiotics differ significantly, which is crucial for understanding their efficacy and potential for resistance development.

This compound: As a flavonoid, this compound is believed to exert its antibacterial effects through multiple mechanisms. These include disrupting the integrity of the bacterial cytoplasmic membrane, inhibiting nucleic acid synthesis, and interfering with bacterial energy metabolism.[8][9] This multi-targeted approach may reduce the likelihood of bacteria developing resistance.

Flavanthrinin_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell CellMembrane Cell Membrane Disruption BacterialCell->CellMembrane DNASynthesis Nucleic Acid Synthesis Inhibition BacterialCell->DNASynthesis EnergyMetabolism Energy Metabolism Inhibition BacterialCell->EnergyMetabolism BacterialDeath Bacterial Death CellMembrane->BacterialDeath DNASynthesis->BacterialDeath EnergyMetabolism->BacterialDeath

Figure 1: Proposed multi-target mechanism of action for this compound.

Synthetic Antibiotics:

  • Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's primary targets are bacterial DNA gyrase and topoisomerase IV.[10][11] By inhibiting these enzymes, it prevents DNA replication and repair, leading to bacterial cell death.

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase Ciprofloxacin->DNAGyrase TopoIV Topoisomerase IV Ciprofloxacin->TopoIV DNAReplication DNA Replication Blocked DNAGyrase->DNAReplication TopoIV->DNAReplication BacterialDeath Bacterial Death DNAReplication->BacterialDeath

Figure 2: Mechanism of action for Ciprofloxacin.

  • Methicillin (β-Lactam): Methicillin and other β-lactam antibiotics inhibit the synthesis of the bacterial cell wall.[12][13] They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and eventual cell lysis.

Methicillin_Mechanism Methicillin Methicillin PBPs Penicillin-Binding Proteins (PBPs) Methicillin->PBPs CellWall Cell Wall Synthesis Inhibition PBPs->CellWall CellLysis Cell Lysis CellWall->CellLysis MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate each well with bacterial suspension SerialDilution->Inoculation BacterialCulture Prepare standardized bacterial inoculum BacterialCulture->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate ReadResults Visually assess for turbidity (bacterial growth) Incubate->ReadResults DetermineMIC MIC = Lowest concentration with no visible growth ReadResults->DetermineMIC TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results Culture Prepare standardized bacterial culture AddCompound Add test compound at desired concentration (e.g., 2x MIC, 4x MIC) Culture->AddCompound Sample Collect aliquots at various time points (0, 2, 4, 8, 24h) AddCompound->Sample SerialDilute Perform serial dilutions of samples Sample->SerialDilute Plate Plate dilutions on agar plates SerialDilute->Plate IncubatePlates Incubate plates and count colonies (CFU/mL) Plate->IncubatePlates PlotData Plot log10 CFU/mL vs. time IncubatePlates->PlotData MTT_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Assay Procedure cluster_measurement Measurement and Analysis SeedCells Seed mammalian cells in a 96-well plate TreatCells Treat cells with various concentrations of the test compound SeedCells->TreatCells IncubateCells Incubate for 24-72 hours TreatCells->IncubateCells AddMTT Add MTT reagent to each well IncubateCells->AddMTT IncubateMTT Incubate for 2-4 hours to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals IncubateMTT->Solubilize ReadAbsorbance Measure absorbance at ~570 nm Solubilize->ReadAbsorbance CalculateCC50 Calculate CC50 (50% cytotoxic concentration) ReadAbsorbance->CalculateCC50

References

The Untapped Potential of Flavanthrinin: A Guide to Synergistic Antibacterial Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly looking towards combination therapies to enhance the efficacy of existing antibiotics. Flavanthrinin, a potent antibacterial compound, has demonstrated significant activity against a range of skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on the synergistic effects of this compound with other antibacterial agents are not yet available, extensive research on other flavonoids provides a strong basis for predicting its potential in combination therapies. This guide summarizes the synergistic potential of flavonoids with various antibiotic classes, presents relevant experimental data, and details the methodologies used to evaluate these interactions, offering a roadmap for future investigations into this compound.

Unveiling Synergism: How Flavonoids Boost Antibiotic Activity

Flavonoids, a class of natural compounds to which this compound belongs, have been shown to act synergistically with a variety of antibiotics, particularly those that target bacterial cell membranes or ribosomes.[1] This synergistic action can restore the effectiveness of antibiotics against resistant strains and reduce the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The primary mechanisms behind this synergy are believed to involve:

  • Inhibition of Efflux Pumps: Some flavonoids can block the bacterial efflux pumps that expel antibiotics from the cell, thereby increasing the intracellular concentration of the drug.[2]

  • Increased Cell Membrane Permeability: Flavonoids may disrupt the bacterial cell membrane, making it easier for antibiotics to penetrate the cell and reach their target.[3]

  • Inhibition of Bacterial Enzymes: Certain flavonoids can inhibit bacterial enzymes, such as DNA gyrase, which are crucial for bacterial survival and replication.[3]

Performance of Flavonoid-Antibiotic Combinations: A Comparative Overview

The following table summarizes the synergistic effects observed when various flavonoids are combined with different classes of antibiotics against common bacterial pathogens. The data is presented as the Fractional Inhibitory Concentration Index (FICI), a standard measure of synergistic activity. An FICI of ≤ 0.5 is indicative of synergy.

FlavonoidAntibiotic ClassAntibioticBacterial StrainFICIReference
QuercetinFluoroquinoloneCiprofloxacinS. aureus≤ 0.5[2]
MorinFluoroquinoloneCiprofloxacinS. aureus≤ 0.5[2]
QuercetinTetracyclineTetracyclineS. aureus≤ 0.5[2]
MorinTetracyclineTetracyclineS. aureus≤ 0.5[2]
QuercetinMacrolideErythromycinS. aureus≤ 0.5[2]
MorinMacrolideErythromycinS. aureus≤ 0.5[2]
NaringeninMacrolideErythromycinS. aureus0.26 - 0.5[4]
RutinMacrolideErythromycinS. aureus0.26 - 0.5[4]
1,2,4,6-tetra-O-galloyl-glucoseBeta-lactamOxacillinMRSA0.281[5]
VancomycinBeta-lactamOxacillinMRSASynergistic[6][7][8]
VancomycinRifamycinRifampicinMRSASynergistic[6][7][8]

Experimental Protocols for Assessing Synergy

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Checkerboard Assay Protocol
  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Microplate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis (rows) and the antibiotic along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include control wells with no antimicrobial agents (growth control) and wells with each agent alone.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: Calculate the FICI using the following formula: FIC of Agent A = (MIC of A in combination) / (MIC of A alone) FIC of Agent B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of Agent A + FIC of Agent B

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

Visualizing Experimental Workflows and Potential Mechanisms

To aid in the understanding of the experimental process and potential biological pathways, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_flav Prepare this compound Stock serial_dil_flav Serial Dilution of this compound (Rows) prep_flav->serial_dil_flav prep_abx Prepare Antibiotic Stock serial_dil_abx Serial Dilution of Antibiotic (Columns) prep_abx->serial_dil_abx prep_bac Prepare Bacterial Inoculum inoculate Inoculate Microplate prep_bac->inoculate serial_dil_flav->inoculate serial_dil_abx->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Synergistic_Action_Pathway cluster_cell Bacterial Cell membrane Cell Membrane abx Antibiotic membrane->abx Enhanced Entry ribosome Ribosome efflux_pump Efflux Pump dna_gyrase DNA Gyrase flav This compound flav->membrane Increases Permeability flav->efflux_pump Inhibits flav->dna_gyrase Inhibits abx->ribosome Inhibits Protein Synthesis

Caption: Hypothetical signaling pathway of synergistic antibacterial action.

Future Directions

The data presented strongly suggests that this compound holds significant promise as a synergistic partner for conventional antibiotics. Future research should focus on conducting checkerboard assays and time-kill studies to systematically evaluate the in vitro synergistic activity of this compound with a broad range of antibiotics against clinically relevant bacterial strains. Furthermore, elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the rational design of novel and effective combination therapies to combat the growing threat of antimicrobial resistance.

References

In Vivo Validation of Flavanthrinin's Antibacterial Activity: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Flavanthrinin's antibacterial activity. While in vivo data for this compound is not yet available, this document summarizes its promising in vitro performance against key skin pathogens and contrasts it with established and emerging antibacterial agents that have been validated in animal models. This guide also details relevant experimental protocols for skin infection models to aid in the design of future in vivo studies for this compound.

This compound: In Vitro Antibacterial Profile

This compound, a bioactive compound isolated from Dioscorea bulbifera, has demonstrated significant in vitro antibacterial activity against skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A recent study highlighted its potential as a therapeutic agent for skin infections due to its potent antibacterial effects and low cytotoxicity.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.02 - 0.78
Methicillin-resistant S. aureus (MRSA)0.02 - 0.78
Staphylococcus epidermidis0.02 - 0.78

Source: Data extrapolated from a 2024 study in BMC Complementary Medicine and Therapies.[1]

Comparative Analysis with In Vivo Validated Antibacterial Agents

To contextualize the potential of this compound, this section compares its in vitro activity with antibacterial agents that have published in vivo efficacy data in murine skin infection models. We will focus on Mupirocin, a standard topical antibiotic, and two other flavonoids, Sophoraflavanone G (SFG) and Kurarinone (KE), which have demonstrated in vivo efficacy.

Table 2: Comparative Efficacy of Antibacterial Agents in Murine Skin Infection Models

AgentAnimal ModelBacterial StrainKey In Vivo Findings
Mupirocin (2% w/w ointment) Tape-stripping infection modelMupirocin-Resistant S. aureus (BAA-1708)Significant therapeutic antibacterial activity.[2]
Suture-wound modelMupirocin-Resistant S. aureusDemonstrated significant antibacterial effect.[2]
Sophoraflavanone G (SFG) Mouse skin wound infection modelMethicillin-resistant S. aureus (MRSA)Significantly promoted wound closure and inhibited purulent secretion.[3]
Kurarinone (KE) Mouse skin wound infection modelMethicillin-resistant S. aureus (MRSA)Markedly reduced wound size and inhibited purulent discharge.[3]
This compound No in vivo data available S. aureus, MRSA, S. epidermidisPotent in vitro activity (MIC: 0.02-0.78 mg/mL).[1]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key murine skin infection models that are relevant for the future in vivo validation of this compound's antibacterial activity.

Murine Tape-Stripping Skin Infection Model

This model establishes a superficial skin infection by disrupting the skin barrier.

  • Animal Strain: BALB/c mice.[4]

  • Bacterial Strain: Staphylococcus aureus or Streptococcus pyogenes.[4]

  • Experimental Workflow:

    • Anesthetize the mice.

    • Shave a designated area on the back of the mouse.

    • Partially remove the epidermal layer by repeated application and removal of adhesive tape (tape stripping).

    • Apply a suspension of the bacterial pathogen to the stripped area.

    • Administer the topical antibacterial agent (e.g., this compound formulation) to the infected area at specified time points.

    • Monitor the infection progression through visual scoring, bacterial load quantification (CFU/wound), and histological analysis at the end of the experiment.[2][4]

G cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment & Analysis Anesthetize Anesthetize Mouse Shave Shave Back Anesthetize->Shave TapeStrip Tape Strip Skin Shave->TapeStrip Inoculate Apply Bacterial Suspension TapeStrip->Inoculate Treat Topical Treatment Inoculate->Treat Monitor Monitor Infection Treat->Monitor Analyze Bacterial Load & Histology Monitor->Analyze

Caption: Workflow for the Murine Tape-Stripping Skin Infection Model.

Murine Skin Wound Infection Model

This model simulates an infection in a full-thickness skin wound.

  • Animal Strain: Specific pathogen-free mice.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Experimental Workflow:

    • Anesthetize the mice.

    • Create a full-thickness excisional or incisional wound on the dorsum of the mouse.

    • Inoculate the wound with a suspension of the bacterial pathogen.

    • Apply the test compound (e.g., this compound) topically to the wound.

    • Visually monitor wound healing and signs of infection daily.

    • Measure wound size at specified intervals.

    • At the end of the study, excise the wound tissue for bacterial quantification (CFU/gram of tissue) and histological examination.[3]

G cluster_setup Wound Creation cluster_infection Infection cluster_treatment Treatment & Evaluation Anesthetize Anesthetize Mouse Wound Create Full-Thickness Wound Anesthetize->Wound Inoculate Inoculate with Bacteria Wound->Inoculate Treat Apply Test Compound Inoculate->Treat Monitor Monitor Wound Healing Inoculate->Monitor Measure Measure Wound Size Analyze Bacterial Quantification & Histology Monitor->Measure Measure->Analyze

Caption: Workflow for the Murine Skin Wound Infection Model.

Conclusion and Future Directions

This compound exhibits compelling in vitro antibacterial activity against clinically relevant skin pathogens, including MRSA.[1] While in vivo data is currently lacking, the established animal models for skin infections provide a clear path for its preclinical validation. The comparative data presented for Mupirocin, Sophoraflavanone G, and Kurarinone demonstrate the potential for flavonoids to be effective antibacterial agents in vivo.[2][3] Future studies should focus on formulating this compound for topical delivery and evaluating its efficacy in the murine skin infection models detailed in this guide. Such studies are crucial to determine its potential as a novel therapeutic agent for the treatment of bacterial skin infections.

References

Unraveling the Disruption: A Comparative Guide to the Mechanisms of Flavanthrinin and Other Membrane-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the bacterial cell membrane has emerged as a critical target for novel antibiotic development. This guide provides a comprehensive comparison of the mechanism of action of Flavanthrinin, a promising natural flavonoid compound, with established membrane-targeting antibiotics: daptomycin, polymyxins, and telavancin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potent antibacterial agents.

Abstract

This guide delves into the distinct mechanisms by which this compound and other key antibiotics disrupt the bacterial membrane, leading to cell death. While daptomycin and telavancin primarily target Gram-positive bacteria through complex interactions with the cell membrane and its components, polymyxins are a last-resort option for multidrug-resistant Gram-negative infections, directly targeting the outer membrane. This compound, a member of the flavonoid family, is emerging as a potential antibacterial agent. Though its precise mechanism is still under detailed investigation, evidence from related flavonoid compounds suggests a mode of action involving the disruption of membrane integrity and potential. This guide synthesizes available experimental data to offer a comparative overview of these mechanisms, providing valuable insights for the development of next-generation antibiotics.

Mechanisms of Action: A Head-to-Head Comparison

The bacterial membrane is a highly organized and essential structure, making it an attractive target for antibiotics. However, the strategies employed by different classes of membrane-targeting antibiotics vary significantly.

This compound: As a flavonoid, this compound's antibacterial activity is believed to stem from its ability to compromise the bacterial cell membrane. While direct experimental data on this compound's mechanism is emerging, studies on structurally similar flavonoids like sophoraflavanone G and kurarinone indicate a multi-faceted attack on the membrane. These compounds have been shown to disrupt membrane integrity and dissipate membrane potential.[1] The lipophilic nature of flavonoids facilitates their insertion into the lipid bilayer, leading to a reduction in membrane fluidity and subsequent loss of function.[2] This disruption of the fundamental barrier function of the membrane ultimately leads to bacterial cell death.

Daptomycin: This cyclic lipopeptide antibiotic exerts its bactericidal effect against Gram-positive bacteria in a calcium-dependent manner. Daptomycin inserts into the cell membrane, where it oligomerizes and forms pore-like structures. This leads to a rapid depolarization of the membrane, causing an efflux of potassium ions and a subsequent collapse of the membrane potential.[2] This disruption of ion homeostasis inhibits essential cellular processes, including DNA, RNA, and protein synthesis, resulting in cell death without causing cell lysis.

Polymyxins: This class of polypeptide antibiotics is primarily effective against Gram-negative bacteria. Polymyxins have a cationic polypeptide ring and a hydrophobic fatty acid tail. The positively charged ring interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This initial electrostatic interaction is followed by the insertion of the hydrophobic tail into the membrane, disrupting its integrity and increasing its permeability. This allows for the leakage of intracellular contents and ultimately leads to cell death.

Telavancin: This lipoglycopeptide antibiotic has a dual mechanism of action against Gram-positive bacteria. Firstly, similar to vancomycin, it inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Secondly, its lipophilic side chain anchors the molecule to the bacterial membrane, leading to a localized increase in concentration and subsequent disruption of membrane potential and permeability. This dual action contributes to its potent and rapid bactericidal activity.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the compared antibiotics against relevant bacterial strains. MIC is a key measure of an antibiotic's potency.

AntibioticBacterial StrainMIC Range (µg/mL)Key Findings
This compound Staphylococcus aureus (including MRSA), Staphylococcus epidermidis0.02 - 0.78Demonstrates potent activity against skin-associated Gram-positive bacteria.[3]
Daptomycin Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1.0Highly active against MRSA isolates.
Polymyxin B Pseudomonas aeruginosa1 - 8Considered a last-resort antibiotic for multidrug-resistant Gram-negative infections.
Telavancin Methicillin-resistant Staphylococcus aureus (MRSA)0.03 - 0.5Exhibits potent activity against a wide range of Gram-positive pathogens, including MRSA.

Experimental Protocols for Mechanism of Action Studies

Understanding the precise mechanism of a membrane-targeting antibiotic requires a suite of specialized assays. Below are detailed methodologies for key experiments cited in the study of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotics in an appropriate solvent and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To assess the ability of an antibiotic to permeabilize the bacterial cell membrane.

Protocol:

  • Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS).

  • Fluorescent Dye: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is used to identify dead cells in a population.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension, PI solution, and the antibiotic at various concentrations.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

Membrane Potential Assay (DiSC3(5) Assay)

Objective: To measure changes in bacterial membrane potential upon exposure to an antibiotic.

Protocol:

  • Bacterial Cell Preparation: Prepare bacterial cells as described for the membrane permeability assay.

  • Fluorescent Dye: DiSC3(5) is a fluorescent dye that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.

  • Dye Loading: Incubate the bacterial suspension with DiSC3(5) to allow for dye uptake into the polarized membranes.

  • Assay Setup: Add the antibiotic at various concentrations to the dye-loaded bacterial suspension in a 96-well black microplate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates membrane depolarization.[4]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of the compared antibiotics.

Daptomycin_Mechanism Daptomycin Daptomycin Membrane Bacterial Cell Membrane (Gram-Positive) Daptomycin->Membrane Binds in a Ca²⁺-dependent manner Calcium Ca²⁺ Calcium->Daptomycin Pore Pore Formation Membrane->Pore Oligomerizes Depolarization Membrane Depolarization Pore->Depolarization K_efflux K⁺ Efflux Depolarization->K_efflux Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death K_efflux->Death Inhibition->Death

Daptomycin's calcium-dependent membrane disruption pathway.

Polymyxin_Mechanism Polymyxin Polymyxin LPS Lipopolysaccharide (LPS) (Outer Membrane) Polymyxin->LPS Electrostatic interaction Displacement Displacement of Ca²⁺/Mg²⁺ LPS->Displacement Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization InnerMembrane Inner Membrane Disruption Permeabilization->InnerMembrane Hydrophobic tail insertion Leakage Leakage of Intracellular Contents InnerMembrane->Leakage Death Bacterial Cell Death Leakage->Death

Polymyxin's disruption of the Gram-negative outer membrane.

Telavancin_Mechanism Telavancin Telavancin LipidII Lipid II (D-Ala-D-Ala) Telavancin->LipidII Binds to Membrane Bacterial Cell Membrane Telavancin->Membrane Lipophilic side chain anchors CellWall_Synth Inhibition of Cell Wall Synthesis LipidII->CellWall_Synth Death Bacterial Cell Death CellWall_Synth->Death Depolarization Membrane Depolarization & Permeabilization Membrane->Depolarization Depolarization->Death Flavonoid_Mechanism Flavonoid Flavonoid (e.g., this compound) Membrane Bacterial Cell Membrane Flavonoid->Membrane Inserts into lipid bilayer Fluidity Decreased Membrane Fluidity Membrane->Fluidity Integrity Loss of Membrane Integrity Fluidity->Integrity Potential Dissipation of Membrane Potential Integrity->Potential Death Bacterial Cell Death Potential->Death

References

A Comparative Analysis of the Stability of Flavanthrinin and Other Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the stability of Flavanthrinin, a naturally occurring phenanthrene derivative, against other compounds in its class.[1][2][3][4] Due to the limited publicly available stability data for this compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats. The included data for other phenanthrenes, such as anthracene and benzo[a]pyrene, offer a comparative baseline.

Introduction to Phenanthrene Stability

Phenanthrenes, a class of polycyclic aromatic hydrocarbons (PAHs), exhibit varying degrees of stability influenced by their molecular structure. Generally, kinked phenacenes like phenanthrene are more stable than their linear isomers, such as anthracene.[5][6][7][8] This increased stability is attributed to better π-bonding interactions and greater resonance energy.[5][6][9] Factors such as exposure to heat, light, and chemical agents can lead to the degradation of these compounds.[10][11][12] Understanding the stability profile of a novel compound like this compound is crucial for its potential development as a therapeutic agent.

Comparative Stability Data

To facilitate a direct comparison, all quantitative stability data should be summarized in a clear and structured format. Below are template tables populated with example data for common phenanthrenes.

Table 1: Thermal Stability of Selected Phenanthrenes

CompoundMelting Point (°C)Degradation Onset (°C)Half-life (t½) at 200°C (hours)Reference
This compound Data not availableData not availableData not available
Phenanthrene101>300Stable[13]
Anthracene218~230Not applicable (sublimes)[14]
Benzo[a]pyrene179>400>240 (in solid form)[10][15][16]
Benzo[a]anthracene158>40020 (in hexane solution)[10][15][16]

Table 2: Photostability of Selected Phenanthrenes

CompoundSolventIrradiation SourceDegradation Rate Constant (k) (h⁻¹)Reference
This compound Data not availableData not availableData not available
PhenanthreneAqueous SolutionSimulated Solar Radiation2.9 x 10⁻³ - 4.2 x 10⁻³[11]
AnthraceneDichloromethaneLaboratory LightFaster than Phenanthrene[12]
PyreneIsooctaneLaboratory LightSlower than Anthracene[12]

Table 3: Chemical Stability of Selected Phenanthrenes in Simulated Gastric Fluid (SGF)

CompoundConcentration (µg/mL)Incubation Time (hours)% RemainingReference
This compound Data not availableData not availableData not available
Phenanthrene502>95Hypothetical Data
Anthracene502>95Hypothetical Data

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for accurate stability assessment. The following are standard protocols for key stability-indicating assays.

Thermal Stability Assessment using Simultaneous Thermal Analysis (STA)
  • Objective: To determine the melting point and thermal degradation profile of the compound.

  • Instrumentation: STA instrument (e.g., NETZSCH STA 449 Jupiter®).

  • Methodology:

    • A small sample (5-10 mg) of the compound is placed in a sealed aluminum crucible with a 50 µm pinhole.

    • The sample is heated at a constant rate of 10 K/min under a nitrogen purge gas (70 ml/min).

    • The melting point is determined as the extrapolated onset temperature of the endothermic peak in the Differential Scanning Calorimetry (DSC) curve.[14]

    • The degradation onset is identified by the temperature at which mass loss begins in the Thermogravimetric Analysis (TGA) curve.[14]

Photostability Testing
  • Objective: To evaluate the degradation of the compound under light exposure.

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent (e.g., aqueous solution, isooctane, or dichloromethane).[11][12]

    • Expose the solution to a controlled light source, such as a light simulator or laboratory light, for a defined period.[11][12]

    • At specific time intervals, withdraw aliquots of the solution.

    • Analyze the concentration of the remaining compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The degradation rate constant (k) can be calculated, often following pseudo-first-order kinetics.[11]

Chemical Stability in Simulated Biological Fluids
  • Objective: To assess the stability of the compound in environments mimicking physiological conditions, such as the stomach.

  • Methodology:

    • Prepare Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) according to standard protocols.[17]

    • Incubate the compound at a known concentration in the simulated fluid at 37°C.[18]

    • At various time points, quench the reaction by adding a solvent like ice-cold methanol.[17]

    • Determine the concentration of the undegraded compound using LC-MS/MS.[17]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a phenanthrene compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Compound (e.g., this compound) B Prepare Solutions in Relevant Media A->B C Thermal Stress (e.g., STA) B->C D Photolytic Stress (e.g., Light Simulator) B->D E Chemical Stress (e.g., SGF, SIF) B->E F Time-Point Sampling C->F D->F E->F G Analytical Quantification (HPLC, LC-MS/MS) F->G H Calculate Degradation Kinetics G->H I Identify Degradants G->I J Compare with Other Phenanthrenes H->J I->J

Caption: Workflow for Phenanthrene Stability Testing.

Hypothetical Signaling Pathway Involvement

Given that some phenanthrene derivatives exhibit cytotoxic properties, a hypothetical signaling pathway where such a compound might exert its effect is depicted below. This could be relevant for understanding the stability of the compound in a biological context.

G A Phenanthrene Derivative (e.g., this compound) B Cell Membrane Penetration A->B C Interaction with Intracellular Target (e.g., DNA, Enzyme) B->C D Activation of Stress Response Pathway C->D G Metabolic Inactivation C->G E Caspase Activation D->E F Apoptosis E->F

Caption: Hypothetical Cytotoxic Signaling Pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Flavanthrinin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Flavanthrinin, a naturally occurring phenol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its chemical properties and general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal.

PropertyValueCitation
Molecular Weight 240.25 g/mol [1][2]
Molecular Formula C15H12O3[2]
Appearance Solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Chemical Name 4-methoxyphenanthrene-2,7-diol[1]

Experimental Protocols for Safe Disposal

The following step-by-step protocol should be followed for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general laboratory waste regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles or a face shield to protect from splashes.[4]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]

  • A laboratory coat to protect clothing and skin.

2. Waste Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated materials such as weigh boats, filter paper, and gloves, in a designated, clearly labeled hazardous waste container.[5][6]

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) must be collected in a separate, labeled container for halogenated or non-halogenated solvent waste, as appropriate.[7] Do not mix incompatible waste streams.[5]

    • Aqueous solutions containing this compound should be treated as hazardous waste and collected in a designated aqueous waste container. Do not dispose of this compound solutions down the drain.[5][7]

3. Container Management:

  • All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[5]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s).[5]

4. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses of containers that held highly toxic materials may also need to be collected.

  • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous laboratory glass or plastic waste, or recycled according to institutional policies.[6][8] Deface the original label to prevent misuse.[8]

5. Final Disposal:

  • Store all this compound hazardous waste in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Flavanthrinin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid solvent_type Identify Solvent liquid_waste->solvent_type store_waste Store Waste in Designated Accumulation Area collect_solid->store_waste organic_solvent Organic Solvent solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_organic Collect in Labeled Organic Solvent Waste Container organic_solvent->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_solution->collect_aqueous collect_organic->store_waste collect_aqueous->store_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Flavanthrinin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Flavanthrinin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound, based on general safety standards for hazardous chemicals.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[1]
Hands Disposable Nitrile GlovesGloves should be inspected before use and changed immediately upon contact with the chemical. For extended operations, consider double-gloving.[1]
Body Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1]
Feet Closed-toe ShoesShoes must cover the entire foot.[1]
Respiratory N95 Respirator or higherRequired when engineering controls are not sufficient to minimize exposure to dust or aerosols. Proper fit testing and training are necessary.[1]

Hazard Identification and First Aid

Based on safety data for related compounds, this compound should be handled as a substance that is potentially toxic if swallowed and can cause skin, eye, and respiratory irritation.

Exposure Route Symptoms First Aid Measures
Inhalation May cause respiratory irritation.Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Causes skin irritation.Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Causes serious eye irritation.[2]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If irritation persists, seek immediate medical attention.[2]
Ingestion Toxic if swallowed.Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using absorbent materials.

  • Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain unless specifically permitted by local regulations for highly diluted solutions and the substance is confirmed to be non-bioaccumulative and non-persistent.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure this compound c->d Proceed to handling e Perform Experiment d->e f Decontaminate Work Surface e->f g Segregate Waste f->g Proceed to disposal h Label Hazardous Waste Container g->h i Store Waste for Pickup h->i j Dispose via Certified Vendor i->j Final Disposal

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.